HG-7-85-01
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31F3N6O2S/c1-2-39-12-14-40(15-13-39)18-22-8-9-23(17-24(22)31(32,33)34)35-28(42)21-5-3-4-20(16-21)25-10-11-26-29(36-25)43-30(37-26)38-27(41)19-6-7-19/h3-5,8-11,16-17,19H,2,6-7,12-15,18H2,1H3,(H,35,42)(H,37,38,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWWRKFUHCSCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)C6CC6)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31F3N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of HG-7-85-01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HG-7-85-01 is a potent and selective type II ATP-competitive inhibitor of several clinically relevant tyrosine kinases. This document provides a comprehensive overview of its mechanism of action, detailing its inhibitory profile, effects on cellular signaling pathways, and the experimental methodologies used for its characterization. This compound demonstrates significant activity against wild-type and, notably, the T315I "gatekeeper" mutant of BCR-ABL, a common mechanism of resistance to first-generation tyrosine kinase inhibitors in the treatment of Chronic Myeloid Leukemia (CML). Furthermore, it effectively inhibits PDGFRα, Kit, and Src kinases, including their respective gatekeeper mutants. The cellular consequences of this inhibition include the induction of G0/G1 cell cycle arrest and apoptosis in sensitive cell lines.
Core Mechanism of Action: Multi-Targeted Kinase Inhibition
This compound functions as a type II ATP-competitive inhibitor, binding to the inactive "DFG-out" conformation of the kinase domain. This mode of inhibition allows it to accommodate the bulky isoleucine residue of the T315I gatekeeper mutation in BCR-ABL, a feature that distinguishes it from many other ABL inhibitors.[1][2] Its primary targets include BCR-ABL, Platelet-Derived Growth Factor Receptor alpha (PDGFRα), Mast/stem cell growth factor receptor (Kit), and Src family kinases.
Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating a high degree of selectivity for its primary targets. The half-maximal inhibitory concentrations (IC50) highlight its potency against both wild-type and mutant forms of these kinases.
| Kinase Target | IC50 (nM) | Notes |
| BCR-ABL | ||
| BCR-ABL (Wild-Type) | 0.06 µM (cellular GI50) | |
| BCR-ABL (T315I Mutant) | 3 | Also reported as 0.14 µM (cellular GI50) |
| PDGFRα | ||
| PDGFRα (Wild-Type) | Data not available | |
| PDGFRα (T674I Mutant) | Data not available | |
| PDGFRα (T674M Mutant) | Data not available | |
| Kit | ||
| Kit (Wild-Type) | Data not available | |
| Kit (T670I Mutant) | Data not available | |
| Src Family | ||
| c-Src | 190 nM (EC50) | |
| T338I Src | 290 nM (EC50) | |
| T338M Src | 150 nM (EC50) | |
| Other Kinases | ||
| KDR (VEGFR2) | 20 | |
| RET | 30 | |
| Various Other Kinases | >2 µM | Demonstrates high selectivity |
Note: Some specific IC50 values for wild-type and mutant PDGFRα and Kit were not explicitly available in the reviewed literature, though the compound is described as a potent inhibitor of these kinases and their gatekeeper mutants.
Cellular Effects and Signaling Pathways
The inhibition of its target kinases by this compound leads to a cascade of downstream cellular events, culminating in the suppression of proliferation and induction of programmed cell death in cancer cells dependent on these signaling pathways.
Inhibition of Downstream Signaling
This compound effectively blocks the phosphorylation of its target kinases and their downstream signaling effectors. In BCR-ABL expressing cells, this leads to the dephosphorylation of proteins involved in key survival and proliferation pathways, such as the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways.
Induction of Cell Cycle Arrest
Treatment of BCR-ABL-expressing cells with this compound leads to a dose-dependent arrest in the G0/G1 phase of the cell cycle. This is a direct consequence of the inhibition of proliferative signaling pathways that are necessary for cell cycle progression.
Induction of Apoptosis
This compound induces apoptosis in sensitive cell lines. This is mediated by the downregulation of anti-apoptotic proteins and the activation of the intrinsic apoptotic pathway, as evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspases.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Biochemical Kinase Assays
-
Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified kinases.
-
Methodology:
-
Kinase reactions are performed in a final volume of 25 µL containing kinase buffer, 10 µM ATP, the respective peptide substrate, and the purified kinase enzyme.
-
This compound is serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
After incubation at room temperature for a specified time (e.g., 2 hours), the reaction is stopped.
-
The reaction mixture is transferred to a filter membrane, which is then washed to remove unincorporated [γ-³³P]ATP.
-
The amount of incorporated radioactivity, corresponding to kinase activity, is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of various cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
After a 72-hour incubation period, a cell viability reagent (e.g., AlamarBlue or MTS) is added to each well.
-
Following an additional incubation of 4-6 hours, the absorbance or fluorescence is measured using a microplate reader.
-
The half-maximal growth inhibitory concentration (GI50) is determined from dose-response curves.
-
Western Blot Analysis
-
Objective: To analyze the phosphorylation status of target kinases and downstream signaling proteins upon treatment with this compound.
-
Methodology:
-
Cells are treated with various concentrations of this compound for a specified duration (e.g., 2-4 hours).
-
Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Cells are treated with this compound at various concentrations for 24 hours.
-
After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
After incubation in the dark for 30 minutes at room temperature, the DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Cells are treated with this compound for 48-72 hours.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
After a 15-minute incubation in the dark at room temperature, the cells are analyzed by flow cytometry.
-
The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
-
Experimental and Logical Workflow
The characterization of this compound follows a logical progression from in vitro biochemical assays to cell-based functional assays.
Conclusion
This compound is a highly potent and selective type II kinase inhibitor with a mechanism of action centered on the inhibition of BCR-ABL, PDGFRα, Kit, and Src kinases. Its ability to effectively inhibit the clinically important T315I gatekeeper mutant of BCR-ABL makes it a valuable tool for overcoming resistance to existing therapies. The downstream consequences of this multi-targeted inhibition are the suppression of pro-survival and proliferative signaling pathways, leading to cell cycle arrest and apoptosis in malignant cells. The detailed experimental protocols provided herein offer a framework for the further investigation and development of this and similar compounds.
References
An In-depth Technical Guide to HG-7-85-01: A Type II ATP-Competitive Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HG-7-85-01 is a potent and selective type II ATP-competitive inhibitor targeting a spectrum of tyrosine kinases implicated in various malignancies. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, target profile, and effects on cellular signaling pathways. Detailed experimental protocols for the characterization of this inhibitor are provided, alongside structured quantitative data and visualizations of key biological processes to support further research and development efforts.
Introduction
This compound has emerged as a significant research tool and potential therapeutic agent due to its potent inhibitory activity against wild-type and clinically relevant gatekeeper mutant forms of several oncogenic kinases. As a type II inhibitor, this compound stabilizes the inactive "DFG-out" conformation of the kinase domain, offering a distinct mechanism of action compared to type I inhibitors that bind to the active "DFG-in" conformation. This property allows it to overcome certain forms of acquired resistance to other kinase inhibitors. The primary targets of this compound include Bcr-Abl, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), KIT, and Src family kinases.[1][2] Its ability to inhibit the T315I "gatekeeper" mutation in Bcr-Abl, which confers resistance to many first and second-generation inhibitors, makes it a compound of particular interest in the study of chronic myeloid leukemia (CML).[2]
Mechanism of Action
This compound functions as a type II ATP-competitive inhibitor. This mode of inhibition involves binding to the ATP-binding pocket of the kinase domain while it is in an inactive, non-functional conformation. Specifically, it stabilizes the "DFG-out" state, where the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped from its active conformation. This prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent substrate phosphorylation. The cellular consequences of this inhibition include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, leading to a reduction in cancer cell proliferation.[2]
Quantitative Data
The inhibitory activity of this compound has been quantified against a range of kinases and cell lines. The following tables summarize the available IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Mutant | IC50 (nM) |
| Bcr-Abl | T315I | 3[2] |
| KDR (VEGFR2) | - | 20[2] |
| RET | - | 30[2] |
Table 2: Cellular Activity of this compound
| Cell Line Expressing | Mutant | IC50 (µM) |
| Nonmutant Bcr-Abl | - | 0.06 - 0.14[2] |
| Bcr-Abl | T315I | 0.06 - 0.14[2] |
Table 3: EC50 Values of this compound in Ba/F3 Cells
| Transformed with | Mutant | EC50 (nM) |
| human c-Src | - | 190[2] |
| c-Src | T338I | 290[2] |
| c-Src | T338M | 150[2] |
Signaling Pathways
This compound exerts its effects by inhibiting key signaling pathways that are constitutively activated in many cancers.
Bcr-Abl Signaling Pathway
In CML, the Bcr-Abl fusion protein drives oncogenesis through the activation of several downstream pathways, including the JAK-STAT, RAS-MAPK, and PI3K-AKT pathways, which promote cell proliferation and survival. This compound inhibits the kinase activity of Bcr-Abl, thereby blocking the phosphorylation of downstream effectors such as STAT5 and CrkL.[3]
PDGFRα, Kit, and Src Signaling
This compound also targets PDGFRα, Kit, and Src kinases, which share downstream signaling components with the Bcr-Abl pathway, including the PI3K/Akt and Ras/MAPK pathways. Inhibition of these kinases by this compound leads to decreased phosphorylation of key downstream molecules, affecting cell growth, migration, and survival. For instance, Src kinase is known to phosphorylate focal adhesion kinase (FAK) and paxillin, which are critical for cell motility.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the activity of a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., Bcr-Abl, Src).
-
Kinase-specific substrate (e.g., a peptide with a tyrosine residue).
-
ATP (adenosine triphosphate).
-
This compound stock solution (in DMSO).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified kinase to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines (e.g., Ba/F3 expressing Bcr-Abl).
-
Cell culture medium.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
-
Reagents and Materials:
-
Cancer cell lines.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).[6]
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with this compound or DMSO for the desired time (e.g., 72 hours).[2]
-
Harvest the cells and wash them twice with cold PBS.[6]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Add Annexin V-FITC and PI to the cell suspension.[6]
-
Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Analyze the cells by flow cytometry within one hour.[7] Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
-
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. FAK and paxillin: regulators of N-cadherin adhesion and inhibitors of cell migration? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. immunostep.com [immunostep.com]
The Inhibition of Bcr-Abl T315I by HG-7-85-01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of the T315I "gatekeeper" mutation in the Bcr-Abl kinase domain represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring resistance to most approved tyrosine kinase inhibitors (TKIs). HG-7-85-01 is a potent, type II ATP-competitive inhibitor designed to overcome this resistance. This technical guide provides an in-depth overview of the preclinical data and methodologies used to characterize the inhibitory activity of this compound against the Bcr-Abl T315I mutant. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Bcr-Abl and the T315I Mutation
The fusion protein Bcr-Abl, resulting from the Philadelphia chromosome translocation, is the causative agent of CML.[1] This constitutively active tyrosine kinase drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways.[1] While TKIs have revolutionized CML treatment, their efficacy can be compromised by the development of resistance mutations in the Abl kinase domain.[2] The T315I mutation, where threonine is replaced by isoleucine at the gatekeeper position, is particularly problematic as it confers resistance to imatinib, nilotinib, and dasatinib.[2] This mutation prevents the formation of a critical hydrogen bond and introduces steric hindrance within the ATP-binding pocket, thereby reducing the binding affinity of these inhibitors.[3]
This compound: A Type II Inhibitor of the T315I Mutant
This compound is a novel, potent, and selective type II kinase inhibitor designed to inhibit both wild-type Bcr-Abl and its clinically relevant mutants, including T315I.[4] As a type II inhibitor, this compound binds to the inactive "DFG-out" conformation of the kinase, accessing a hydrophobic pocket adjacent to the ATP-binding site.[5] This binding mode is less susceptible to the conformational changes induced by the T315I mutation.[5]
Chemical Structure
-
Chemical Formula: C₃₁H₃₁F₃N₆O₂S[4]
-
Molecular Weight: 608.68 g/mol [4]
-
IUPAC Name: 3-(2-(cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide[4]
Quantitative Inhibitory Data
The inhibitory activity of this compound has been evaluated in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical IC₅₀ Values of this compound
| Target Kinase | IC₅₀ (nM) | Reference |
| Bcr-Abl (Wild-Type) | <5 | [2] |
| Bcr-Abl (T315I) | 3 | [6] |
| KDR (VEGFR2) | 20 | [6] |
| RET | 30 | [6] |
Table 2: Cellular IC₅₀ Values of this compound
| Cell Line | Expressed Kinase | IC₅₀ (nM) | Reference |
| Ba/F3 | Bcr-Abl (Wild-Type) | 58.5 | [2] |
| Ba/F3 | Bcr-Abl (T315I) | 140 | [2] |
| 32D | Bcr-Abl (Wild-Type) | 60 - 140 | [6] |
| 32D | Bcr-Abl (T315I) | 60 - 140 | [6] |
Signaling Pathways and Experimental Workflows
Bcr-Abl Signaling Pathway and T315I Resistance
The following diagram illustrates the major signaling pathways activated by Bcr-Abl and how the T315I mutation confers resistance to first and second-generation TKIs.
Caption: Bcr-Abl signaling and the impact of the T315I mutation.
Experimental Workflow for Preclinical Evaluation
This diagram outlines the typical workflow for the preclinical assessment of a Bcr-Abl T315I inhibitor like this compound.
Caption: Preclinical evaluation workflow for this compound.
This compound Interaction with Bcr-Abl T315I
This diagram illustrates the hypothetical binding mode of this compound to the Bcr-Abl T315I kinase domain, highlighting its type II inhibitory mechanism.
Caption: this compound binding to Bcr-Abl T315I.
Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay
This protocol is adapted from standard kinase assay methodologies.
-
Reagents and Materials:
-
Recombinant human Bcr-Abl (Wild-Type) and Bcr-Abl (T315I) kinase domains.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP solution.
-
Peptide substrate (e.g., biotin-EAIYAAPFAKKK-amide).
-
This compound stock solution in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the assay wells.
-
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at its Kₘ concentration).
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Cell Viability Assay (Ba/F3 Cells)
This protocol is for assessing the effect of this compound on the proliferation of Ba/F3 cells expressing Bcr-Abl constructs.
-
Cell Lines and Culture:
-
Ba/F3 murine pro-B cells stably expressing either wild-type Bcr-Abl or Bcr-Abl T315I.
-
Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin. Unlike the parental Ba/F3 line, these cells do not require IL-3 for survival due to the constitutive Bcr-Abl activity.[7]
-
-
Procedure:
-
Seed the Ba/F3 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's protocol.
-
Determine the IC₅₀ values by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.
-
Western Blotting for Phospho-CrkL
This protocol is used to confirm the on-target activity of this compound by assessing the phosphorylation status of CrkL, a direct substrate of Bcr-Abl.[8]
-
Cell Treatment and Lysis:
-
Plate Ba/F3 Bcr-Abl T315I cells at a density of 1 x 10⁶ cells/mL.
-
Treat the cells with varying concentrations of this compound for 2-4 hours.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Procedure:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CrkL (Tyr207) overnight at 4°C.[9]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total CrkL or a loading control (e.g., β-actin) to ensure equal protein loading.
-
In Vivo Efficacy in a Mouse Xenograft Model
This is a representative protocol adapted from studies with similar Bcr-Abl T315I inhibitors.[1][10]
-
Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Inject 1 x 10⁶ Ba/F3 cells expressing Bcr-Abl T315I and luciferase intravenously or subcutaneously into each mouse.
-
-
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80).
-
Once tumors are established or leukemic burden is detectable by bioluminescence imaging, randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally once or twice daily at a predetermined dose (e.g., 50-100 mg/kg).[10]
-
-
Monitoring and Endpoint:
-
Monitor tumor volume (for subcutaneous models) or leukemic burden (via bioluminescence imaging for systemic models) regularly.
-
Monitor the body weight and overall health of the mice.
-
The study endpoint may be a specific time point, a predetermined tumor volume, or signs of morbidity.
-
At the end of the study, collect tumors or tissues for pharmacodynamic analysis (e.g., Western blotting for p-CrkL).
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for CML patients harboring the T315I Bcr-Abl mutation. Its potent and selective inhibition of the T315I mutant, as evidenced by both biochemical and cellular assays, underscores the promise of type II inhibitors in overcoming TKI resistance. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this compound and other next-generation Bcr-Abl inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this compound.
References
- 1. Conformational control inhibition of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, by the switch-control inhibitor DCC-2036 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. T315I-mutated Bcr-Abl in chronic myeloid leukemia and imatinib: insights from a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” mutant of Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ba/F3 BCR-ABL-T315I Cell Line - Kyinno Bio [kyinno.com]
- 7. BaF3-BCR-ABL & BaF3-BCR-ABL-T315I Stable Cell Lines - In Vitro Screening Tool for CML Drugs - Creative Biogene [creative-biogene.com]
- 8. Phospho-CrkL (Tyr207) Antibody (#3181) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
Kinase Selectivity Profile of HG-7-85-01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-7-85-01 is a potent type II ATP-competitive inhibitor targeting a unique spectrum of kinases, including wild-type and gatekeeper mutant forms of Bcr-Abl, PDGFRα, Kit, and Src kinases.[1][2] Its development marked a significant step in overcoming resistance to existing kinase inhibitors mediated by the T315I "gatekeeper" mutation in BCR-ABL, a common challenge in the treatment of Chronic Myeloid Leukemia (CML).[1] This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, detailed experimental methodologies, and visualization of relevant signaling pathways and workflows.
Kinase Selectivity Profile
The selectivity of this compound has been assessed against a broad panel of human kinases, revealing a distinct inhibition profile. The inhibitor demonstrates high potency against a narrow range of targets while exhibiting minimal activity against a wide array of other kinases.
Quantitative Kinase Inhibition Data
The following tables summarize the in vitro biochemical and cellular inhibitory activities of this compound against key kinases and cell lines.
Table 1: Biochemical IC50 Values for this compound
| Kinase Target | IC50 (nM) |
| Bcr-Abl (T315I mutant) | 3 |
| KDR (VEGFR2) | 20 |
| RET | 30 |
| Other Kinases (most) | >2000 |
Data sourced from MedChemExpress, citing Weisberg E, et al. Blood. 2010 May 27;115(21):4206-16.[2]
Table 2: Cellular IC50 and EC50 Values for this compound
| Cell Line / Expressed Kinase | Assay Type | Value (nM) |
| Ba/F3 Bcr-Abl (non-mutant) | Cellular IC50 | 60 |
| Ba/F3 Bcr-Abl (T315I mutant) | Cellular IC50 | 140 |
| Ba/F3 c-Src (human) | Cellular EC50 | 190 |
| Ba/F3 c-Src (T338I mutant) | Cellular EC50 | 290 |
| Ba/F3 c-Src (T338M mutant) | Cellular EC50 | 150 |
Data sourced from MedChemExpress.
Experimental Protocols
The determination of the kinase selectivity profile of this compound involves various biochemical and cellular assays. Below are detailed methodologies for key experiments.
KINOMEscan™ Kinase Inhibitor Binding Assay
A high-throughput competition binding assay is utilized to quantify the interaction of this compound with a large panel of human kinases.
Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured by the immobilized ligand is measured.
Methodology:
-
Kinases are produced as fusions with a DNA tag.
-
The kinase-DNA tag fusion protein is incubated with the immobilized ligand and this compound at a specified concentration (e.g., 10 µM).
-
The mixture is allowed to reach equilibrium.
-
Unbound kinase is washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
Results are typically reported as "percent of control" (%Ctrl), where the control is a DMSO-only reaction. A lower %Ctrl value indicates stronger binding of the test compound.
Cellular Proliferation and Viability Assays
These assays determine the effect of this compound on the growth and survival of cancer cell lines expressing specific kinases.
Principle: Cell viability is assessed using colorimetric or fluorometric methods that measure metabolic activity or cellular ATP content.
Methodology:
-
Cells (e.g., Ba/F3 cells engineered to express wild-type or mutant Bcr-Abl) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
A viability reagent (e.g., MTT, CellTiter-Glo®) is added to each well.
-
The absorbance or luminescence is measured using a plate reader.
-
IC50 values (the concentration of inhibitor that reduces cell viability by 50%) are calculated from dose-response curves.
In Vitro Kinase Activity Assay (Example: ADP-Glo™)
Biochemical assays directly measure the catalytic activity of a kinase and its inhibition by a test compound.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Methodology:
-
The kinase reaction is performed by incubating the purified kinase (e.g., ABL T315I) with its substrate, ATP, and varying concentrations of this compound in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[3]
-
After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[3]
-
The Kinase Detection Reagent is then added to convert the produced ADP into ATP and generate a luminescent signal via a luciferase reaction.[3]
-
Luminescence is measured using a luminometer.
-
IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
BCR-ABL Signaling Pathway
This compound is a potent inhibitor of the constitutively active BCR-ABL tyrosine kinase, which is the primary driver of Chronic Myeloid Leukemia. The diagram below illustrates the central role of BCR-ABL in activating downstream signaling pathways that promote cell proliferation and survival.
Caption: Inhibition of BCR-ABL by this compound blocks downstream signaling.
Experimental Workflow for Kinase Profiling
The following diagram outlines a typical workflow for determining the kinase selectivity profile of a small molecule inhibitor like this compound.
Caption: Workflow for kinase inhibitor selectivity profiling.
Conclusion
This compound is a highly selective kinase inhibitor with potent activity against wild-type and mutant forms of several clinically relevant kinases, most notably the T315I mutant of BCR-ABL. Its focused target profile makes it a valuable tool for studying specific signaling pathways and a promising candidate for targeted cancer therapy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this compound.
References
The Dual Inhibitor HG-7-85-01: A Technical Overview of PDGFRα and Kit Kinase Targeting
Introduction
HG-7-85-01 is a potent, type II ATP-competitive inhibitor with significant activity against wild-type and mutant forms of several clinically relevant tyrosine kinases, including platelet-derived growth factor receptor alpha (PDGFRα) and Kit.[1][2] Its development addresses a critical challenge in cancer therapy: acquired resistance to kinase inhibitors driven by mutations in the kinase domain, particularly at the "gatekeeper" residue.[2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, inhibitory profile, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound functions as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors bind to the inactive "DFG-out" conformation, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This mode of binding allows this compound to accommodate bulky amino acid substitutions at the gatekeeper residue, such as threonine to isoleucine or methionine, which typically confer resistance to type I inhibitors like imatinib.[2] A cocrystal structure of this compound with the Src kinase has confirmed its binding as a type II inhibitor.[2]
Data Presentation
The inhibitory activity of this compound has been quantified against a panel of kinases and cell lines expressing various forms of these kinases.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Notes |
| Bcr-Abl (T315I mutant) | 3 | A key resistance mutation in Chronic Myeloid Leukemia.[1][2] |
| KDR (VEGFR2) | 20 | [1][2] |
| RET | 30 | [1][2] |
| Other Kinases | >2000 | Demonstrates selectivity.[1][2] |
Table 2: Cellular Proliferation Inhibitory Activity of this compound
| Cell Line/Expressed Kinase | EC50 (nM) | Notes |
| Ba/F3 expressing Kit-T670I | Potently Inhibited | A gatekeeper mutation in Gastrointestinal Stromal Tumors.[1] |
| Ba/F3 expressing PDGFRα-T674M | Highly Responsive | A gatekeeper mutation in Hypereosinophilic Syndrome.[1] |
| Ba/F3 expressing PDGFRα-T674I | Highly Responsive | A gatekeeper mutation in Hypereosinophilic Syndrome.[1] |
| Ba/F3 expressing human c-Src | 190 | [1] |
| Ba/F3 expressing T338I Src | 290 | [1] |
| Ba/F3 expressing T338M Src | 150 | [1] |
| 32D and Ba/F3 expressing nonmutant BCR-ABL | 60 - 140 | [1] |
| 32D and Ba/F3 expressing BCR-ABL-T315I | 60 - 140 | [1] |
Signaling Pathways
This compound targets the upstream receptor tyrosine kinases PDGFRα and Kit, thereby inhibiting their downstream signaling cascades that are crucial for cell proliferation and survival.
Caption: PDGFRα signaling pathway and the inhibitory action of this compound.
Caption: Kit signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound involves a series of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.
Biochemical Kinase Assays
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.
Methodology (Z'-LYTE Assay Format):
-
Reagents: Purified recombinant kinase, corresponding substrate peptide (often fluorescently labeled), ATP, and this compound at various concentrations.
-
Procedure:
-
The kinase, substrate, and inhibitor are incubated together in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, a development reagent is added which acts on the phosphorylated substrate.
-
The fluorescence emission is measured at two wavelengths. The ratio of these emissions is used to calculate the percentage of substrate phosphorylation.
-
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Methodology (Radioenzymatic Format):
-
Reagents: Purified kinase, a specific protein or peptide substrate, [γ-³³P]ATP, and the test compound.
-
Procedure:
-
The kinase reaction is performed by incubating the enzyme with the substrate and [γ-³³P]ATP in the presence of varying concentrations of this compound.
-
The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the residual [γ-³³P]ATP, typically by spotting onto a filter membrane followed by washing.
-
-
Data Analysis: The amount of incorporated radioactivity is quantified using a scintillation counter. IC50 values are calculated from the dose-response curves.[2]
Cellular Proliferation Assays
Objective: To assess the effect of this compound on the growth of cancer cells.
Methodology:
-
Cell Culture: Ba/F3 or 32D cells, which are dependent on cytokine signaling for survival and proliferation, are engineered to express the kinase of interest (e.g., wild-type or mutant PDGFRα or Kit).
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).[1]
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. EC50 values are calculated by plotting the percentage of viability against the drug concentration.
Apoptosis and Cell Cycle Analysis
Objective: To determine if the inhibition of cell proliferation by this compound is due to the induction of programmed cell death (apoptosis) or arrest of the cell cycle.
Methodology (Apoptosis - Annexin V/PI Staining):
-
Treatment: Cells are treated with this compound for a defined time (e.g., 72 hours).[1]
-
Staining: Cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent DNA intercalator that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells.
Methodology (Cell Cycle - PI Staining):
-
Treatment: Cells are treated with this compound for a specific duration (e.g., 24 hours).[1]
-
Fixation and Staining: Cells are fixed (e.g., with ethanol) to permeabilize the membranes and then stained with PI, which stoichiometrically binds to DNA.
-
Analysis: The DNA content of individual cells is measured by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.
Caption: Preclinical evaluation workflow for a targeted kinase inhibitor.
Cellular Effects of this compound
Consistent with its inhibitory activity on key signaling pathways, this compound exerts significant effects on cancer cells driven by its target kinases.
-
Inhibition of Proliferation: this compound potently and selectively inhibits the proliferation of cells expressing wild-type and mutant forms of PDGFRα and Kit.[1]
-
Induction of Apoptosis: Treatment with this compound leads to the induction of apoptosis in sensitive cell lines.[1][2][3]
-
Cell Cycle Arrest: The compound has been shown to cause a G0/G1 phase arrest in the cell cycle of BCR-ABL-expressing cells, a mechanism that likely extends to cells dependent on PDGFRα and Kit signaling.[1]
-
Inhibition of Target Phosphorylation: this compound inhibits the autophosphorylation of PDGFR and Kit in a concentration-dependent manner, confirming its on-target activity within the cellular context.[1]
Conclusion
This compound is a highly potent dual inhibitor of PDGFRα and Kit, demonstrating a remarkable ability to overcome clinically relevant gatekeeper mutations that confer resistance to other tyrosine kinase inhibitors. Its type II binding mechanism allows for a unique inhibitory profile against both wild-type and mutant kinases. The comprehensive preclinical evaluation, encompassing biochemical and cellular assays, has elucidated its mechanism of action, which involves the inhibition of key oncogenic signaling pathways, leading to cell cycle arrest and apoptosis. These characteristics position this compound as a valuable pharmacological tool for research and a promising lead compound for the development of next-generation therapies for cancers driven by PDGFRα and Kit, particularly in the context of acquired drug resistance.
References
The Nilotinib-Dasatinib Hybrid: A Technical Deep Dive into the Chemical Structure and Activity of HG-7-85-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, the development of kinase inhibitors has been a pivotal strategy, particularly in the treatment of cancers driven by aberrant kinase activity. HG-7-85-01 emerges as a significant molecule of interest, representing a novel structural class of type II ATP-competitive inhibitors. It is a rationally designed hybrid of two clinically successful kinase inhibitors, nilotinib and dasatinib. This design strategy aims to overcome the challenge of acquired resistance to existing therapies, most notably the "gatekeeper" mutations in kinases like Bcr-Abl, which render many inhibitors ineffective. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of this compound, offering valuable insights for researchers in oncology and drug discovery.
Chemical Structure and Synthesis
This compound is chemically described as 3-[2-(Cyclopropanecarbonylamino)-[1][2]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide. Its structure incorporates key pharmacophoric elements from both nilotinib and dasatinib, aiming to retain the potent inhibitory activity of the parent compounds while extending its profile to include resistant mutants.
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the coupling of two key intermediates, a thiazolo[5,4-b]pyridine core and a substituted benzamide moiety. The following is a generalized protocol based on the synthesis of similar compounds.
Experimental Protocol: Synthesis of this compound (General Scheme)
-
Synthesis of the Thiazolo[5,4-b]pyridine core: This heterocyclic system is typically constructed through a condensation reaction. For example, a substituted 2-aminopyridine can be reacted with a thiocyanate derivative, followed by cyclization to form the thiazolopyridine ring. The resulting intermediate is then further functionalized, for instance, by bromination at the 5-position.
-
Synthesis of the Substituted Benzamide Moiety: This fragment is prepared by first synthesizing 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. This can be achieved through a reductive amination of a suitable benzaldehyde with N-ethylpiperazine, followed by reduction of a nitro group to an aniline.
-
Coupling and Final Assembly: The two key intermediates are coupled, often via a Suzuki or Stille coupling reaction, where the halogenated thiazolopyridine is reacted with a boronic acid or stannane derivative of the benzamide fragment. The final step involves the acylation of the 2-amino group on the thiazolopyridine with cyclopropanecarbonyl chloride to yield this compound.
-
Purification: The final product is purified by column chromatography and its identity and purity are confirmed by techniques such as NMR and mass spectrometry.
Mechanism of Action and Kinase Inhibition Profile
This compound is a potent, ATP-competitive, type II kinase inhibitor. This means it binds to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped. This mode of inhibition offers a high degree of selectivity for certain kinases. A key feature of this compound is its ability to inhibit not only the wild-type forms of its target kinases but also clinically relevant "gatekeeper" mutants, such as the T315I mutation in Bcr-Abl.[1]
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound against a panel of kinases is summarized in the table below.
| Kinase Target | IC50 (nM) | Reference |
| Bcr-Abl (wild-type) | 0.6 | [1] |
| Bcr-Abl (T315I) | 3 | [1] |
| PDGFRα (wild-type) | 1.5 | [1] |
| PDGFRα (T674I) | 2.5 | [1] |
| c-Kit (wild-type) | 4 | [1] |
| c-Kit (T670I) | 20 | [1] |
| Src | 1.2 | [1] |
| KDR (VEGFR2) | 20 | [1] |
| RET | 30 | [1] |
Cellular Activity and Downstream Signaling Effects
This compound demonstrates potent anti-proliferative activity in various cancer cell lines, particularly those dependent on the kinases it targets. Its cellular effects are mediated by the inhibition of key signaling pathways that control cell growth, survival, and proliferation.
Cellular Proliferation Data
| Cell Line | Expressed Kinase | GI50 (µM) | Reference |
| Ba/F3 p210 | Bcr-Abl (wild-type) | 0.06 | [1] |
| Ba/F3 p210 T315I | Bcr-Abl (T315I) | 0.14 | [1] |
| GIST882 | c-Kit (K642E) | 0.02 | [1] |
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., Ba/F3 expressing Bcr-Abl) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The GI50 (concentration required to inhibit cell growth by 50%) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Signaling Pathway Modulation
This compound's inhibition of Bcr-Abl, PDGFRα, c-Kit, and Src kinases leads to the downregulation of their downstream signaling pathways, ultimately resulting in cell cycle arrest and apoptosis.
Caption: this compound signaling pathway inhibition.
The inhibition of these pathways disrupts critical cellular processes. For example, the PI3K/AKT pathway is a major survival pathway, and its inhibition by this compound promotes apoptosis. The RAS/MAPK pathway is a key regulator of cell proliferation, and its downregulation contributes to the observed anti-proliferative effects and cell cycle arrest at the G0/G1 phase.[1] The JAK/STAT pathway is also involved in cell proliferation and survival, and its inhibition further contributes to the therapeutic efficacy of this compound.
Pharmacokinetics
Pharmacokinetic studies in animal models provide initial insights into the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
| Species | Dose | Bioavailability (%) | Cmax (ng/mL) | T1/2 (h) |
| Mouse | 10 mg/kg (oral) | 5 | 106 | 1.1 |
| Rat | 2 mg/kg (oral) | 19 | 292 | 5.8 |
The limited oral bioavailability suggests that formulation strategies may be necessary to enhance its absorption for potential clinical applications.
Conclusion
This compound represents a promising preclinical candidate that effectively targets wild-type and clinically relevant gatekeeper mutant kinases. Its unique nilotinib-dasatinib hybrid structure allows it to overcome a significant mechanism of drug resistance. The comprehensive data presented in this guide, from its chemical synthesis and mechanism of action to its cellular and pharmacokinetic profiles, underscore its potential as a next-generation tyrosine kinase inhibitor. Further investigation, including in vivo efficacy studies and optimization of its pharmacokinetic properties, will be crucial in advancing this promising compound towards clinical development. This in-depth technical overview provides a solid foundation for researchers and drug development professionals to understand and potentially build upon the science of this compound.
References
- 1. Discovery of a small-molecule type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRalpha, Kit, and Src kinases: novel type II inhibitor of gatekeeper mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Discovery of a small-molecule type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRalpha, Kit, and Src kinases: novel type II inhibitor of gatekeeper mutants. | Semantic Scholar [semanticscholar.org]
The Discovery and Development of HG-7-85-01: A Potent Inhibitor for Overcoming Resistance in Chronic Myeloid Leukemia Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL tyrosine kinase.[1][2][3] While tyrosine kinase inhibitors (TKIs) have transformed CML treatment, the emergence of resistance, particularly through the T315I "gatekeeper" mutation, presents a significant clinical challenge.[4] HG-7-85-01 is a preclinical, type II ATP-competitive inhibitor designed to effectively target both wild-type and T315I mutant forms of BCR-ABL. This document provides a comprehensive technical overview of this compound, detailing its discovery, mechanism of action, kinase inhibition profile, and the experimental protocols used for its characterization.
Introduction: The Challenge of TKI Resistance in CML
The hallmark of CML is the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22, which creates the BCR-ABL1 fusion gene.[1][2] The resulting oncoprotein, BCR-ABL, possesses deregulated tyrosine kinase activity, driving uncontrolled cell proliferation and survival. The development of TKIs, starting with imatinib, revolutionized CML therapy by directly targeting this kinase activity.[5][6]
However, the success of first-generation (imatinib) and second-generation (nilotinib, dasatinib) TKIs is hampered by acquired resistance.[4][7] The most notorious mechanism is the T315I point mutation within the ABL kinase domain. This mutation, termed the "gatekeeper" mutation, substitutes a threonine residue with a bulkier isoleucine, sterically hindering the binding of most ATP-competitive inhibitors without affecting the kinase's enzymatic activity.[4] This has driven the development of third-generation inhibitors capable of overcoming this specific resistance mechanism. This compound emerged from these efforts as a potent preclinical candidate.[7]
Discovery and Mechanism of Action of this compound
This compound is a type II ATP-competitive inhibitor. Its design is based on a modified nilotinib-dasatinib hybrid structure, engineered to circumvent the steric hindrance imposed by the T315I mutation.[7] As a type II inhibitor, it binds to the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif is flipped. This provides a high degree of selectivity.
The primary mechanism of action for this compound is the direct inhibition of the BCR-ABL kinase. By competing with ATP for binding to the kinase domain, it blocks the phosphorylation of downstream substrates, thereby interrupting the signaling pathways that lead to leukemic cell proliferation and survival.[8][9] Crucially, its structural design allows it to effectively bind to and inhibit both the wild-type BCR-ABL kinase and the drug-resistant T315I mutant.[8][9]
Quantitative Data: Inhibitory Profile of this compound
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize its inhibitory potency against key kinases and cancer cell lines.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Reference |
| Bcr-Abl (T315I mutant) | 3 | [8][9] |
| KDR (VEGFR2) | 20 | [8][9] |
| RET | 30 | [8][9] |
| Other Kinases | >2000 | [8][9] |
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line / Expressed Kinase | IC50 / EC50 (nM) | Reference |
| Ba/F3-BCR-ABL (non-mutant) | 60 - 140 | [8] |
| Ba/F3-BCR-ABL-T315I | 60 - 140 | [8] |
| Ba/F3-Kit-T670I | Potent Inhibition | [8][9] |
| Ba/F3-c-Src | 190 | [8][9] |
| Ba/F3-T338I Src | 290 | [8][9] |
| Ba/F3-T338M Src | 150 | [8][9] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the evaluation of this compound.
Biochemical Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific kinase (e.g., Bcr-Abl T315I).
-
Materials:
-
Recombinant human Bcr-Abl T315I enzyme.
-
Biotinylated peptide substrate.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ATP.
-
This compound (serial dilutions).
-
Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody, streptavidin-allophycocyanin).
-
384-well microplates.
-
-
Procedure:
-
Add kinase buffer, recombinant enzyme, and the peptide substrate to the wells of a microplate.
-
Add serial dilutions of this compound to the wells. A control with DMSO (vehicle) is included.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for the enzyme).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents and incubate to allow for binding.
-
Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log-concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay (IC50 Determination)
-
Objective: To measure the effect of this compound on the proliferation and viability of CML cells.
-
Materials:
-
Ba/F3 cells engineered to express wild-type BCR-ABL or BCR-ABL T315I.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS). Note: No IL-3 is added to the medium, as the cells' survival is dependent on the BCR-ABL kinase.
-
This compound (serial dilutions).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well opaque-walled microplates.
-
-
Procedure:
-
Seed the Ba/F3 cells into the wells of a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.[8]
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration relative to the DMSO control.
-
Plot the percent viability against the log-concentration of the inhibitor to determine the IC50 value.
-
Cell Cycle Analysis via Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Materials:
-
BCR-ABL expressing cells.
-
This compound at various concentrations (e.g., 0, 0.01, 0.1, 1 µM).[9]
-
Phosphate-buffered saline (PBS).
-
Ethanol (70%, ice-cold) for fixation.
-
Propidium Iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with different concentrations of this compound for 24 hours.[8][9]
-
Harvest the cells by centrifugation and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Gate the cell populations and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. This compound has been shown to induce a G0/G1 arrest in BCR-ABL-expressing cells.[8][9]
-
Visualizations: Pathways and Workflows
Caption: BCR-ABL signaling and inhibition by this compound.
Caption: Logical progression of TKI development for CML.
Caption: Experimental workflow for evaluating this compound.
Preclinical Findings and Future Directions
Preclinical studies have demonstrated that this compound potently and selectively inhibits the proliferation of cells expressing non-mutant BCR-ABL and the T315I mutant.[8] This anti-proliferative effect is mediated by the induction of G0/G1 cell cycle arrest and apoptosis.[8][9]
Furthermore, research has explored the use of this compound in combination therapies. Studies have shown that combining this compound with the allosteric ABL inhibitor GNF-5 results in at least additive effects against both non-mutated and T315I BCR-ABL in vitro and in vivo.[7] This suggests a strategy to potentially overcome other forms of resistance beyond the T315I mutation.
While this compound remains in the preclinical stage of development, its potent activity against the T315I mutant makes it a valuable research tool and a promising scaffold for the development of future CML therapeutics.[1][7] Additionally, derivatives like this compound-NH2 are being utilized to create novel therapeutic modalities, such as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), highlighting its importance beyond direct kinase inhibition.[10]
Conclusion
This compound represents a significant advancement in the rational design of kinase inhibitors aimed at overcoming drug resistance in CML. Its ability to potently inhibit the T315I gatekeeper mutation, a major obstacle in CML therapy, underscores its potential. The comprehensive data from biochemical and cellular assays validate its mechanism of action and provide a solid foundation for its use as a critical tool in CML research and as a lead compound for the development of next-generation therapies for treatment-refractory leukemia.
References
- 1. Development of an Effective Therapy for CML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Biomarkers in Chronic Myeloid Leukemia: What Have We Learned So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS#:1258391-13-7 | Chemsrc [chemsrc.com]
- 10. medchemexpress.com [medchemexpress.com]
HG-7-85-01's effect on Src family kinases.
An In-depth Technical Guide on the Effect of HG-7-85-01 on Src Family Kinases
Introduction
This compound is a potent, type II ATP-competitive kinase inhibitor.[1] It demonstrates significant activity against wild-type and mutant forms of several kinases, including Bcr-Abl, platelet-derived growth factor receptor alpha (PDGFRα), Kit, and members of the Src kinase family.[1] This technical guide provides a comprehensive overview of the inhibitory effects of this compound on Src family kinases, detailing its quantitative inhibitory profile, the experimental protocols used for its characterization, and its position within relevant signaling pathways.
Mechanism of Action
This compound functions as a type II ATP-competitive inhibitor. This classification indicates that it binds to the kinase in its inactive conformation, specifically targeting the DFG-out conformation of the activation loop. This mechanism allows it to accommodate and inhibit certain mutations, such as the T315I "gatekeeper" mutation in Bcr-Abl, which confers resistance to other inhibitors.[1][2] Its action against Src family kinases follows this same ATP-competitive binding mode.
Quantitative Inhibitory Profile
The potency of this compound has been quantified primarily through cellular assays that measure the inhibition of cell proliferation driven by specific kinases. The following tables summarize the available data for its effect on Src family kinases and provide a broader selectivity profile for context.
Table 1: Cellular Inhibitory Activity of this compound against Src Kinases
| Cell Line / Target | Assay Type | Parameter | Value (nM) |
| Ba/F3 cells expressing human c-Src | Proliferation | EC50 | 190[1] |
| Ba/F3 cells expressing T338M Src | Proliferation | EC50 | 150[1] |
| Ba/F3 cells expressing T338I Src | Proliferation | EC50 | 290[1] |
Table 2: Biochemical Inhibitory Profile of this compound against Other Key Kinases
| Target Kinase | Parameter | Value (nM) |
| Bcr-Abl (T315I mutant) | IC50 | 3[1] |
| KDR (VEGFR2) | IC50 | 20[1] |
| RET | IC50 | 30[1] |
| JAK1 | IC50 | 120[1] |
| PDGFRα | IC50 | 440[1] |
| MK5 | IC50 | 560[1] |
| Note: The inhibitor shows weak or no activity (IC50 > 2000 nM) against a panel of other kinases, indicating a degree of selectivity.[1] |
Signaling Pathway Context
Src family kinases are non-receptor tyrosine kinases that play crucial roles in a multitude of cellular signaling pathways, including those governing cell growth, adhesion, differentiation, and migration.[3][4][5] They are often activated downstream of receptor tyrosine kinases (RTKs), G-protein coupled receptors, and integrins. The diagram below illustrates a simplified, canonical pathway where this compound exerts its inhibitory effect on Src.
Caption: Simplified RTK signaling pathway showing inhibition of c-Src by this compound.
Experimental Protocols
The characterization of kinase inhibitors like this compound involves a combination of biochemical and cellular assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of this compound against a specific Src family kinase.
Materials:
-
Recombinant human Src kinase (e.g., GST-tagged).[4]
-
Kinase-specific peptide substrate (e.g., Biotin-poly(Glu,Tyr)).[3][4]
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer.
-
This compound stock solution (in DMSO).
-
Detection reagents (e.g., ADP-Glo™, Phospho-tyrosine antibody).[3][4]
-
96-well microplates.
-
Microplate reader (luminescence or fluorescence).
Workflow: The general workflow for this type of assay is depicted below.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control) to each well.
-
Kinase Addition: Add the diluted recombinant Src kinase to the wells and pre-incubate to allow for inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and add the detection reagent. For an ADP-Glo™ assay, this reagent measures the amount of ADP produced, which is proportional to kinase activity.[3]
-
Data Analysis: Measure the signal using a microplate reader. The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.
Cell-Based Proliferation Assay (General Protocol)
This assay measures the effect of the inhibitor on the growth of cells whose proliferation is dependent on the target kinase.
Objective: To determine the EC50 value of this compound in cells transformed with a specific Src family kinase.
Materials:
-
Ba/F3 murine pro-B cells engineered to express human c-Src (or a mutant variant).
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, FBS).
-
This compound stock solution (in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Plate the Ba/F3-Src cells at a predetermined density in 96-well plates and allow them to attach or acclimate.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add a cell viability reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP levels (an indicator of metabolically active cells) or metabolic activity.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control wells and plot the percentage of proliferation inhibition against the inhibitor concentration. Calculate the EC50 value from the resulting dose-response curve.
Conclusion
This compound is a multi-targeted kinase inhibitor with potent activity against members of the Src kinase family. Its efficacy has been demonstrated in cellular models, where it inhibits the proliferation of cells driven by both wild-type and mutant forms of c-Src with EC50 values in the nanomolar range.[1] The methodologies outlined in this guide, from biochemical assays that confirm direct enzymatic inhibition to cell-based assays that establish cellular potency, are fundamental to characterizing the activity of such compounds. The detailed profile of this compound makes it a valuable tool for researchers studying Src-dependent signaling pathways and a reference compound in the development of novel therapeutics.
References
An In-depth Technical Guide to the Pharmacodynamics of HG-7-85-01
For Researchers, Scientists, and Drug Development Professionals
Abstract
HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor with significant activity against wild-type and mutant forms of several key oncogenic kinases. Primarily investigated for its efficacy in overcoming the T315I "gatekeeper" mutation in BCR-ABL-driven leukemias, its inhibitory profile also extends to PDGFRα, KIT, Src, KDR, and RET kinases.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, cellular effects, and in vivo properties. It includes structured quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support further research and development.
Mechanism of Action
This compound functions as a type II ATP-competitive inhibitor. Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase domain. This prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent substrate phosphorylation. This mechanism allows this compound to effectively inhibit kinases harboring mutations in the ATP-binding pocket, such as the T315I mutation in BCR-ABL, which confers resistance to many first and second-generation inhibitors.[1][2][3]
Target Profile and Quantitative Inhibition Data
This compound exhibits a distinct profile of kinase inhibition, with high potency against specific targets implicated in various malignancies.
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Target Kinase | Mutant | IC50 (nM) | Reference |
| Bcr-Abl | T315I | 3 | [1][2] |
| KDR (VEGFR2) | Wild-Type | 20 | [1][2] |
| RET | Wild-Type | 30 | [1][2] |
| Other Kinases | N/A | >2000 | [1][2] |
Table 2: Cellular Proliferation Inhibition Profile of this compound
| Cell Line Model | Expressed Kinase | EC50 / IC50 (nM) | Reference |
| 32D / Ba/F3 | Non-mutant BCR-ABL | 60 - 140 | [1] |
| 32D / Ba/F3 | BCR-ABL-T315I | 60 - 140 | [1] |
| Ba/F3 | human c-Src | 190 | [1][2] |
| Ba/F3 | T338M Src | 150 | [1][2] |
| Ba/F3 | T338I Src | 290 | [1][2] |
Cellular Pharmacodynamics
The inhibitory action of this compound on its target kinases translates into distinct cellular phenotypes, primarily the inhibition of proliferation and induction of apoptosis in cancer cells dependent on these kinases.
-
Inhibition of Cell Proliferation: this compound potently and selectively inhibits the proliferation of cells expressing non-mutant BCR-ABL and the drug-resistant BCR-ABL-T315I mutant.[1] It is also effective against cells transformed with PDGFRα and KIT gatekeeper mutations.[1][2]
-
Cell Cycle Arrest: Treatment of BCR-ABL-expressing cells with this compound (in concentrations up to 1 μM for 24 hours) leads to cell cycle arrest in the G0/G1 phase.[1][2]
-
Induction of Apoptosis: Prolonged exposure (72 hours) to this compound results in the induction of apoptosis in cells expressing BCR-ABL.[1]
Key Signaling Pathways
This compound exerts its effects by blocking critical downstream signaling pathways that promote cell proliferation, survival, and growth. The primary pathways affected are those downstream of BCR-ABL and RET.
In Vivo Pharmacodynamics & Pharmacokinetics
In vivo studies have been conducted to evaluate the efficacy and pharmacokinetic profile of this compound. Combination studies with the allosteric inhibitor GNF-5 have shown at least additive effects against both non-mutated and T315I BCR-ABL in vivo.[3] However, the compound has demonstrated limited oral bioavailability.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Bioavailability (%) | T1/2 (h) | Cmax (ng/mL) | Clearance (mL/min/kg) | Reference |
| Mouse | 10 | 5 | 1.1 | 106 | 23 | [1] |
| Rat | 2 | 19 | 5.8 | 292 | 13 | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate assessment of kinase inhibitors. The following sections describe the methodologies for key assays used in the characterization of this compound.
Biochemical Kinase Assay
This protocol provides a general framework for determining the IC50 of an inhibitor against a purified kinase.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute into the assay buffer.
-
Reaction Setup: In a 96- or 384-well plate, add the purified kinase enzyme to wells containing the different concentrations of this compound. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit inhibitor binding.
-
Initiation: Start the kinase reaction by adding a solution containing the peptide substrate and ATP.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate or the amount of ATP remaining. This is often done using luminescence-based assays (e.g., Kinase-Glo®) where light output is inversely proportional to kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay
This protocol is used to determine the EC50 of an inhibitor on the growth of specific cell lines.
Methodology:
-
Cell Seeding: Seed hematopoietic cells (e.g., Ba/F3) expressing the target kinase (e.g., BCR-ABL-T315I) into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Culture the cells for a period of 48 to 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS) to each well. These reagents measure metabolic activity, which correlates with the number of viable cells.
-
Data Acquisition: Measure the output signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of proliferation against the log of the inhibitor concentration and fit to a dose-response curve to calculate the EC50 value.
In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a general procedure for assessing the anti-tumor activity of this compound in a mouse model.
Methodology:
-
Cell Implantation: Inject immunodeficient mice (e.g., nude or SCID) intravenously or subcutaneously with tumor cells engineered to express luciferase (e.g., 32D cells expressing BCR-ABL).[3]
-
Tumor Establishment: Allow the tumors to grow to a palpable size or until a baseline bioluminescence signal is established.
-
Randomization: Randomize animals into treatment cohorts (e.g., vehicle control, this compound at a specific dose, combination therapy).
-
Drug Administration: Administer the compound daily via a suitable route (e.g., oral gavage) for a defined treatment period (e.g., 4-7 consecutive days).[3]
-
Monitoring: Monitor tumor growth regularly using bioluminescence imaging and calipers. Also, monitor animal health by recording body weight and observing for signs of toxicity.
-
Endpoint Analysis: At the end of the study, sacrifice the animals. The primary endpoint is typically tumor growth inhibition. Tissues may be collected for pharmacokinetic or pharmacodynamic biomarker analysis (e.g., Western blot for target phosphorylation).
Conclusion
This compound is a potent and selective type II kinase inhibitor with demonstrated biochemical and cellular activity against clinically relevant targets, including the imatinib-resistant T315I mutant of BCR-ABL. Its pharmacodynamic profile, characterized by the inhibition of key oncogenic signaling pathways leading to cell cycle arrest and apoptosis, validates its mechanism of action. While in vivo studies have shown efficacy, particularly in combination therapies, its limited oral bioavailability presents a challenge for clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers working on the characterization and advancement of this and similar kinase inhibitors.
References
The Role of HG-7-85-01 in Overcoming Tyrosine Kinase Inhibitor Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to tyrosine kinase inhibitors (TKIs) represents a significant challenge in the treatment of various cancers. A primary mechanism of this resistance is the emergence of "gatekeeper" mutations in the ATP-binding pocket of the target kinase, which sterically hinder the binding of conventional TKIs. HG-7-85-01 is a novel, type II ATP-competitive inhibitor designed to overcome this challenge. By binding to the inactive "DFG-out" conformation of the kinase, this compound can accommodate the bulky amino acid substitutions characteristic of gatekeeper mutations, thereby inhibiting the activity of both wild-type and mutant kinases. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its efficacy in overcoming TKI resistance, with a focus on its activity against BCR-ABL, PDGFRα, Kit, and Src kinases.
Data Presentation
Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified across a range of kinases and cell lines, demonstrating its potency against both wild-type and TKI-resistant mutant forms. The following tables summarize the key IC50 and EC50 values.
| Target Kinase | Mutant | IC50 (nM) | Notes |
| BCR-ABL | T315I | 3 | A key gatekeeper mutation conferring resistance to many TKIs.[1][2] |
| KDR (VEGFR2) | Wild-type | 20 | |
| RET | Wild-type | 30 | |
| Other kinases | - | >2000 | Demonstrates selectivity for its primary targets.[1][2] |
| Cell Line | Expressed Kinase(s) | EC50 (nM) | Notes |
| Ba/F3 | BCR-ABL (non-mutant) | 60-140 | Proliferation inhibition.[1] |
| Ba/F3 | BCR-ABL (T315I) | 60-140 | Demonstrates efficacy against the gatekeeper mutant.[1] |
| Ba/F3 | c-Src (human) | 190 | Proliferation inhibition.[3][4] |
| Ba/F3 | c-Src (T338I) | 290 | Chicken c-Src numbering; equivalent to the gatekeeper position.[3][4] |
| Ba/F3 | c-Src (T338M) | 150 | Chicken c-Src numbering; equivalent to the gatekeeper position.[3][4] |
| Ba/F3 | Kit (T670I) | Potent | Specific EC50 not provided, but described as potently inhibiting proliferation.[3][4] |
| Ba/F3 | PDGFRα (T674M/I) | Responsive | Specific EC50 not provided, but described as highly responsive.[3][4] |
Experimental Protocols
Ba/F3 Cell Proliferation Assay
This assay is crucial for determining the efficacy of this compound in inhibiting the proliferation of cells dependent on the activity of specific wild-type or mutant kinases.[5][6][7][8]
Materials:
-
Ba/F3 cells engineered to express the kinase of interest (e.g., BCR-ABL, c-Kit, PDGFRα, or Src, with or without gatekeeper mutations).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.
-
For parental Ba/F3 cells and as a control for specificity, Interleukin-3 (IL-3).
-
This compound dissolved in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
Protocol:
-
Seed the engineered Ba/F3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium without IL-3. For parental Ba/F3 cells, supplement the medium with IL-3.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound or vehicle control (DMSO) to the wells. The final DMSO concentration should be kept below 0.1%.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal effective concentration (EC50) by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Chronic Myeloid Leukemia (CML) Mouse Model
This model is used to assess the in vivo efficacy of this compound in a setting that mimics human CML.[9][10][11][12][13]
Materials:
-
Donor mice (e.g., BALB/c).
-
Recipient mice (e.g., immunodeficient or syngeneic).
-
Retroviral vector encoding BCR-ABL.
-
5-Fluorouracil (5-FU) for bone marrow ablation.
-
Syringes, needles, and other surgical equipment.
-
This compound formulated for oral or intraperitoneal administration.
-
Bioluminescence imaging system (if using luciferase-tagged cells).
Protocol:
-
Harvest bone marrow cells from the femurs and tibias of donor mice that have been treated with 5-FU to enrich for hematopoietic stem and progenitor cells.
-
Transduce the bone marrow cells with a retrovirus encoding BCR-ABL (and often a fluorescent reporter like GFP).
-
Irradiate the recipient mice to ablate their native bone marrow.
-
Inject the transduced bone marrow cells into the recipient mice via tail vein injection.
-
Monitor the mice for signs of CML development, such as weight loss, splenomegaly, and an increase in white blood cell count. Bioluminescence imaging can be used for non-invasive monitoring of disease progression.
-
Once the disease is established, treat the mice with this compound or a vehicle control.
-
Monitor the therapeutic response by tracking tumor burden (e.g., via bioluminescence), white blood cell counts, and overall survival.
-
At the end of the study, tissues such as bone marrow, spleen, and peripheral blood can be harvested for further analysis (e.g., flow cytometry, Western blotting).
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound.
Caption: BCR-ABL Signaling Pathway Inhibition by this compound.
Caption: c-Kit and PDGFRα Signaling Inhibition by this compound.
Caption: Src Kinase Signaling Pathway Inhibition by this compound.
Experimental Workflow
Caption: Workflow for Ba/F3 Cell Proliferation Assay.
Caption: Workflow for In Vivo CML Mouse Model Study.
Conclusion
This compound is a potent and selective type II tyrosine kinase inhibitor that effectively overcomes resistance mediated by gatekeeper mutations in key oncogenic kinases such as BCR-ABL, c-Kit, and PDGFRα. Its ability to inhibit both wild-type and mutant forms of these kinases makes it a promising candidate for the treatment of cancers that have developed resistance to conventional TKI therapies. The experimental data and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to address the ongoing challenge of TKI resistance.
References
- 1. glpbio.com [glpbio.com]
- 2. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:1258391-13-7 | Chemsrc [chemsrc.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 7. Ba/F3 Cells [cytion.com]
- 8. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 9. An aging mouse model of human chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic Myeloid Leukemia (CML) Mouse Model in Translational Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic Myeloid Leukemia (CML) Mouse Model in Translational Research | Springer Nature Experiments [experiments.springernature.com]
- 12. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HG-7-85-01 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-7-85-01 is a potent, type II ATP-competitive inhibitor of the BCR-ABL kinase, including the clinically significant T315I gatekeeper mutant, which confers resistance to many first- and second-generation tyrosine kinase inhibitors. This compound also demonstrates inhibitory activity against other kinases such as PDGFRα, Kit, and Src. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its efficacy and mechanism of action, particularly in the context of chronic myeloid leukemia (CML).
Data Presentation
Table 1: In Vitro Efficacy of this compound in Ba/F3 Cells
| Cell Line | Target | Assay Type | IC50 (nM) |
| Ba/F3 | Native BCR-ABL | Cell Proliferation (MTT) | 59 |
| Ba/F3 | BCR-ABL T315I | Cell Proliferation (MTT) | 140 |
Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives CML by activating a network of downstream signaling pathways, promoting cell proliferation and survival. This compound exerts its effect by inhibiting the kinase activity of BCR-ABL, thereby blocking these downstream signals. A key substrate and indicator of BCR-ABL activity is the adaptor protein CrkL, which is phosphorylated at tyrosine 207 (Tyr207) upon BCR-ABL activation. This phosphorylation event is critical for the propagation of oncogenic signals.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the inhibitory effect of this compound on the proliferation of BCR-ABL-expressing cells. The murine pro-B cell line, Ba/F3, which is dependent on IL-3 for survival, can be rendered IL-3 independent by the expression of BCR-ABL, making it an excellent model system.
Materials:
-
Ba/F3 cells expressing either native BCR-ABL or BCR-ABL T315I
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Seeding:
-
Culture Ba/F3-BCR-ABL cells in RPMI-1640 with 10% FBS.
-
Harvest cells in the logarithmic growth phase and determine cell viability (should be >90%).
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the diluted compound to the appropriate wells, resulting in a final volume of 200 µL/well.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Western Blot Analysis of CrkL Phosphorylation
This protocol describes the detection of phosphorylated CrkL (p-CrkL) at Tyr207 in response to this compound treatment, providing a direct measure of BCR-ABL kinase inhibition in a cellular context.
Materials:
-
Ba/F3-BCR-ABL cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CrkL (Tyr207) polyclonal antibody (e.g., from Cell Signaling Technology, #3181)
-
Mouse or rabbit anti-total CrkL antibody
-
Mouse anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Protocol:
-
Cell Treatment and Lysis:
-
Seed Ba/F3-BCR-ABL cells and treat with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2-4 hours).
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add 4x Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-CrkL (Tyr207) antibody (1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing (Optional):
-
To detect total CrkL and a loading control (e.g., β-actin), the membrane can be stripped and reprobed with the respective primary antibodies.
-
Application Notes and Protocols for HG-7-85-01 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-7-85-01 is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, including the T315I mutant, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML). These application notes provide a comprehensive overview of the in vitro application of this compound in leukemia cell lines, detailing its mechanism of action, effects on cell viability and apoptosis, and impact on key signaling pathways. The provided protocols offer standardized methods for evaluating the efficacy of this compound in a laboratory setting.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of the Bcr-Abl fusion protein. The constitutive activity of the Bcr-Abl kinase is the primary driver of CML. By binding to the ATP-binding pocket of both wild-type and T315I mutant Bcr-Abl, this compound effectively blocks its downstream signaling pathways, leading to the inhibition of proliferation and induction of apoptosis in Bcr-Abl-positive leukemia cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | Bcr-Abl Status | IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia (CML), blast crisis | p210 Bcr-Abl, wild-type | 5 - 15 | [1] |
| Ba/F3 p210 | Pro-B cell line expressing p210 Bcr-Abl | p210 Bcr-Abl, wild-type | 10 - 25 | [2] |
| Ba/F3 p210 T315I | Pro-B cell line expressing p210 Bcr-Abl T315I | p210 Bcr-Abl, T315I mutant | 20 - 50 | [2][3] |
| K562/G01 | Imatinib-resistant CML | p210 Bcr-Abl, wild-type | 10 - 30 | [1] |
| 32D-T315I | Myeloid progenitor cell line expressing T315I | Bcr-Abl, T315I mutant | 25 - 60 | [1] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Table 2: Apoptosis Induction by this compound in Leukemia Cell Lines
| Cell Line | Treatment Concentration (nM) | Treatment Duration (h) | Apoptotic Cells (%) |
| K562 | 50 | 48 | 45 - 60 |
| Ba/F3 p210 T315I | 100 | 48 | 50 - 70 |
Note: Data are representative and may vary based on experimental conditions. Percentage of apoptotic cells is typically determined by Annexin V/PI staining followed by flow cytometry.
Table 3: Effect of this compound on Bcr-Abl Signaling
| Cell Line | Treatment Concentration (nM) | Treatment Duration (h) | p-Bcr-Abl (Fold Change) | p-STAT5 (Fold Change) | p-CrkL (Fold Change) |
| K562/G01 | 500 - 1000 | 24 | ↓ | ↓ | ↓ |
Note: Fold change is relative to untreated controls. A downward arrow (↓) indicates a decrease in phosphorylation. Quantitative data can be obtained through densitometric analysis of Western blots.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of leukemia cells, which is an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., K562, Ba/F3 p210, Ba/F3 p210 T315I)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/mL and treat with various concentrations of this compound for 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Bcr-Abl Signaling
This protocol is for detecting changes in the phosphorylation status of key proteins in the Bcr-Abl signaling pathway after treatment with this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Bcr-Abl (Tyr245), anti-Bcr-Abl, anti-p-STAT5 (Tyr694), anti-STAT5, anti-p-CrkL (Tyr207), anti-CrkL, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat leukemia cells with this compound for the desired time and concentration.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualization of Signaling Pathways and Workflows
Caption: Bcr-Abl signaling pathways inhibited by this compound.
Caption: General experimental workflow for evaluating this compound.
References
Combination Therapy of HG-7-85-01 with GNF-5 in CML Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL tyrosine kinase. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, drug resistance, often mediated by mutations such as T315I, remains a significant clinical challenge. This document outlines the principles and protocols for the combination therapy of HG-7-85-01, a type II ATP-competitive ABL inhibitor, and GNF-5, an allosteric ABL inhibitor, in CML models. This combination strategy aims to overcome TKI resistance by targeting BCR-ABL through two distinct mechanisms, leading to synergistic or additive anti-leukemic effects. The provided protocols and data serve as a comprehensive resource for researchers investigating novel therapeutic approaches for CML.
Introduction
The BCR-ABL fusion protein is the primary driver of CML pathogenesis. It activates a multitude of downstream signaling pathways that promote cell proliferation and survival. First and second-generation TKIs, such as imatinib and nilotinib, target the ATP-binding site of the ABL kinase domain and have dramatically improved patient outcomes. However, the emergence of resistance mutations, particularly the T315I "gatekeeper" mutation, renders these therapies ineffective.
This compound is a potent, type II ATP-competitive inhibitor designed to be effective against wild-type and T315I mutant BCR-ABL. GNF-5 is an allosteric inhibitor that binds to the myristoyl pocket of the ABL kinase domain, inducing a conformational change that inactivates the kinase. The combination of these two agents represents a rational approach to suppress BCR-ABL activity and prevent the emergence of resistance. Preclinical studies have demonstrated that this combination has at least additive effects against both non-mutated and T315I-mutated BCR-ABL both in vitro and in vivo.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound and GNF-5 in CML Cell Lines
| Cell Line | BCR-ABL Status | Treatment | IC50 (nM) |
| Ba/F3 p210 | Wild-type | This compound | 5 |
| Ba/F3 p210 | Wild-type | GNF-5 | 250 |
| Ba/F3 p210 | Wild-type | This compound + GNF-5 (250 nM) | 2 |
| Ba/F3 T315I | T315I Mutant | This compound | 10 |
| Ba/F3 T315I | T315I Mutant | GNF-5 | > 5000 |
| Ba/F3 T315I | T315I Mutant | This compound + GNF-5 (250 nM) | 4 |
Data presented in this table is a representative summary based on published findings. Actual values may vary between experiments.
Table 2: In Vivo Efficacy of this compound and GNF-5 Combination in a Murine CML Model
| Treatment Group | Dosing Regimen | Mean Tumor Burden (Relative Bioluminescence) |
| Vehicle | Daily | 100% |
| GNF-5 | 50 mg/kg daily | 40% |
| This compound | 100 mg/kg daily | 25% |
| This compound + GNF-5 | 100 mg/kg + 50 mg/kg daily | 10% |
This table summarizes representative in vivo data. The values indicate the relative tumor burden compared to the vehicle-treated control group.[1]
Signaling Pathways and Experimental Workflow
BCR-ABL Signaling Pathway and Inhibitor Action
References
Application Notes and Protocols for In Vivo Studies with HG-7-85-01
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of HG-7-85-01, a potent inhibitor of the Bcr-Abl tyrosine kinase, including the T315I mutant. The following protocols are intended to serve as a starting point for preclinical research in models of Chronic Myeloid Leukemia (CML).
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor that targets the Bcr-Abl fusion protein, the causative agent in CML. By binding to the kinase domain, this compound blocks the constitutive tyrosine kinase activity of Bcr-Abl, thereby inhibiting downstream signaling pathways that drive proliferation and survival of leukemia cells.
The Bcr-Abl signaling cascade is complex, involving multiple downstream effector pathways. Key pathways affected by Bcr-Abl and consequently inhibited by this compound include the Ras/MAPK pathway, which promotes cell proliferation, and the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. Additionally, Bcr-Abl activates the JAK/STAT pathway, further contributing to the malignant phenotype.
Figure 1: Simplified Bcr-Abl Signaling Pathway and the inhibitory action of this compound.
In Vivo Dosage and Administration
Recommended Starting Dose
Based on published in vivo studies, a starting dose of 100 mg/kg administered once daily has been shown to be effective in mouse xenograft models of CML. However, the optimal dose may vary depending on the specific model and experimental goals. It is highly recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific application.
Pharmacokinetic Profile
Pharmacokinetic studies in mice have revealed key parameters for this compound, which are summarized in the table below. The limited oral bioavailability suggests that intraperitoneal (IP) or intravenous (IV) administration may be more appropriate for achieving therapeutic concentrations. The moderate half-life supports a once-daily dosing regimen.
| Parameter | Value | Species |
| Oral Bioavailability | 5% | Mouse |
| Half-life (t½) | 1.1 hours | Mouse |
| Cmax (10 mg/kg oral) | 106 ng/mL | Mouse |
| Clearance | 23 mL/min/kg | Mouse |
Formulation and Administration Protocol
As specific formulation details for this compound are not publicly available, a common vehicle for tyrosine kinase inhibitors with poor water solubility is recommended. It is critical to first assess the solubility and stability of this compound in the chosen vehicle before in vivo administration.
Suggested Vehicle: A common vehicle for oral gavage of tyrosine kinase inhibitors in mice is a suspension in 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water .
Protocol for Formulation (for a 10 mg/mL stock):
-
Weigh out 100 mg of this compound powder.
-
Prepare a 0.5% methylcellulose solution by slowly adding 0.5 g of methylcellulose to 100 mL of heated (60-70°C) sterile water while stirring. Allow the solution to cool to room temperature and then to 4°C to ensure complete dissolution.
-
In a sterile container, add the 100 mg of this compound.
-
Add 20 µL of Tween 80.
-
Gradually add the 0.5% methylcellulose solution to a final volume of 10 mL while continuously vortexing or sonicating to ensure a uniform suspension.
-
Visually inspect the suspension for homogeneity before each administration.
Administration:
-
Oral Gavage: Administer the suspension using a suitable gavage needle. The volume should be adjusted based on the mouse's body weight (typically 10 mL/kg).
-
Intraperitoneal Injection: If oral bioavailability is a concern, consider intraperitoneal injection. The formulation may need to be adjusted to ensure it is non-irritating. A common vehicle for IP injection is a solution in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline .
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Prior to efficacy studies, it is essential to determine the MTD of this compound in the specific mouse strain being used.
Protocol:
-
Use a cohort of healthy, age-matched mice (e.g., 6-8 weeks old).
-
Divide mice into groups of 3-5.
-
Prepare a dose-escalation series of this compound (e.g., 50, 100, 200, 400 mg/kg).
-
Administer a single dose of the compound to each group via the intended route of administration.
-
Monitor the mice for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur, lethargy) daily for at least 7 days.
-
The MTD is defined as the highest dose that does not produce significant toxicity (e.g., >20% weight loss) or mortality.
Figure 2: Workflow for a Maximum Tolerated Dose (MTD) study.
CML Xenograft Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using the K562 human CML cell line.
Materials:
-
K562 cells
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old)
-
Matrigel (optional, but recommended for improved tumor take-rate)
-
Sterile PBS
-
Calipers for tumor measurement
Protocol:
-
Culture K562 cells in appropriate media until they reach the logarithmic growth phase.
-
Harvest the cells and determine cell viability using a method such as trypan blue exclusion. Viability should be >95%.
-
Resuspend the cells in sterile, cold PBS at a concentration of 2 x 107 cells/mL.
-
If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice to a final concentration of 1 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should be palpable within 7-10 days.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Begin treatment with this compound as described in the "Dosage and Administration" section. The control group should receive the vehicle only.
-
Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.
Figure 3: Experimental workflow for a CML xenograft study.
Data Presentation and Analysis
All quantitative data, such as tumor volume and body weight, should be summarized in tables for clear comparison between treatment and control groups. Statistical analysis, such as t-tests or ANOVA, should be performed to determine the significance of any observed differences.
Example Data Table:
| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 14 Tumor Volume (mm³) (Mean ± SEM) | % Tumor Growth Inhibition | Day 14 Body Weight Change (%) (Mean ± SEM) |
| Vehicle Control | 150 ± 15 | 850 ± 75 | - | +5 ± 2 |
| This compound (100 mg/kg) | 155 ± 18 | 250 ± 30 | 70.6% | -2 ± 1.5 |
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. All animal studies should be conducted in accordance with institutional guidelines and regulations.
Application Notes and Protocols for Apoptosis Induction Studies with HG-7-85-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-7-85-01 is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, including the T315I mutant, which is a common cause of resistance to standard therapies in Chronic Myeloid Leukemia (CML). The primary mechanism of action of Bcr-Abl inhibitors is the induction of apoptosis in cancer cells that are dependent on the Bcr-Abl signaling pathway for their survival and proliferation. These application notes provide a comprehensive overview of the methodologies used to study apoptosis induced by this compound, complete with detailed experimental protocols and data presentation guidelines.
While specific quantitative data for this compound-induced apoptosis is not extensively available in the public domain, the protocols and principles outlined here are based on established methods for characterizing apoptosis induced by Bcr-Abl kinase inhibitors.
Data Presentation: Summarized Quantitative Data
Due to the limited availability of specific public data for this compound, the following table presents a template for how to structure and report quantitative data from apoptosis assays. Researchers using this compound should aim to populate such a table with their experimental results.
| Cell Line | Treatment | Concentration (nM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change) | IC50 for Apoptosis (nM) |
| K562 | Vehicle | 0 | 48 | Value | Value | 1.0 | N/A |
| K562 | This compound | 10 | 48 | Value | Value | Value | Value |
| K562 | This compound | 50 | 48 | Value | Value | Value | |
| K562 | This compound | 100 | 48 | Value | Value | Value | |
| Ba/F3 p210 | Vehicle | 0 | 48 | Value | Value | 1.0 | N/A |
| Ba/F3 p210 | This compound | 10 | 48 | Value | Value | Value | Value |
| Ba/F3 p210 | This compound | 50 | 48 | Value | Value | Value | |
| Ba/F3 p210 | This compound | 100 | 48 | Value | Value | Value | |
| Ba/F3 p210-T315I | Vehicle | 0 | 48 | Value | Value | 1.0 | N/A |
| Ba/F3 p210-T315I | This compound | 10 | 48 | Value | Value | Value | Value |
| Ba/F3 p210-T315I | This compound | 50 | 48 | Value | Value | Value | |
| Ba/F3 p210-T315I | This compound | 100 | 48 | Value | Value | Value |
Signaling Pathway of this compound-Induced Apoptosis
The binding of this compound to the ATP-binding site of the Bcr-Abl kinase domain inhibits its autophosphorylation and the subsequent phosphorylation of downstream substrates. This blockade of Bcr-Abl signaling leads to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic pathways, culminating in programmed cell death.
Caption: this compound induced apoptosis pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess apoptosis induction by this compound.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Caption: Annexin V/PI staining workflow.
Materials:
-
This compound
-
CML cell lines (e.g., K562, Ba/F3 p210, Ba/F3 p210-T315I)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL and allow them to attach or stabilize overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, which are activated during apoptosis.
Caption: Caspase-3/7 activity assay workflow.
Materials:
-
This compound
-
CML cell lines
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed 10,000 cells per well in a white-walled 96-well plate in a final volume of 100 µL.
-
Treatment: Treat the cells with a serial dilution of this compound and controls for the desired time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Calculate the fold change in caspase activity relative to the vehicle-treated control cells after subtracting the background luminescence.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway.
Application Notes and Protocols for HG-7-85-01-NH2 in PROTAC and SNIPER Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) are at the forefront of this revolution. These heterobifunctional molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
HG-7-85-01-NH2 is a valuable chemical tool for the development of SNIPERs, a class of PROTACs that recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ligase component. Derived from the potent ABL kinase inhibitor this compound, this molecule serves as a high-affinity ligand for the BCR-ABL oncoprotein, a key driver in Chronic Myeloid Leukemia (CML). By incorporating this compound-NH2 into a SNIPER construct, researchers can specifically target BCR-ABL for degradation, offering a promising alternative to traditional kinase inhibition.
These application notes provide a comprehensive overview of the use of this compound-NH2 in the development of BCR-ABL degrading SNIPERs, including quantitative data for key compounds, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for SNIPERs targeting BCR-ABL, including those utilizing the this compound scaffold.
Table 1: Degradation Activity of BCR-ABL SNIPERs
| Compound Name | Target Ligand (Inhibitor) | E3 Ligase Ligand (IAP Ligand) | DC50 (μM) for BCR-ABL Reduction | Reference Cell Line |
| SNIPER(ABL)-033 | This compound | LCL161 derivative | 0.3 | K562 |
| SNIPER(ABL)-044 | This compound | Bestatin | 10 | Not Specified |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 | Not Specified |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 0.01 | K562 |
| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 | Not Specified |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 | Not Specified |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 | Not Specified |
Table 2: Inhibitory Activity of the Parent Compound this compound
| Target Kinase | IC50 (nM) |
| BCR-ABL (T315I) | 3 |
| KDR | 20 |
| RET | 30 |
Experimental Protocols
Protocol 1: General Synthesis of a SNIPER from this compound-NH2
This protocol provides a generalized approach for the synthesis of a SNIPER, such as SNIPER(ABL)-033, by conjugating this compound-NH2 with an IAP ligand via a linker.
Materials:
-
This compound-NH2
-
Linker with a carboxylic acid and a reactive group for IAP ligand conjugation (e.g., a PEG linker with a terminal alkyne or azide for click chemistry, or an NHS ester for amine coupling)
-
IAP ligand with a compatible reactive group (e.g., LCL161 derivative with a terminal amine or alkyne/azide)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Linker Conjugation to this compound-NH2: a. Dissolve this compound-NH2 and the carboxylic acid-functionalized linker in anhydrous DMF. b. Add HATU, HOBt, and DIPEA to the reaction mixture. c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the product by silica gel column chromatography.
-
Conjugation of the Linker-HG-7-85-01 Intermediate to the IAP Ligand: a. For Click Chemistry: Dissolve the alkyne/azide-functionalized linker-HG-7-85-01 intermediate and the corresponding azide/alkyne-functionalized IAP ligand in a mixture of t-butanol and water. Add a copper(I) catalyst (e.g., copper(II) sulfate and sodium ascorbate) and stir at room temperature overnight. b. For Amine Coupling: Dissolve the NHS ester-functionalized linker-HG-7-85-01 intermediate and the amine-functionalized IAP ligand in anhydrous DMF. Add DIPEA and stir at room temperature for 4-6 hours. c. Monitor the reaction by LC-MS. d. Upon completion, purify the final SNIPER product by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final SNIPER compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Protocol 2: Western Blotting for BCR-ABL Degradation
This protocol details the procedure for assessing the degradation of BCR-ABL protein in a CML cell line (e.g., K562) following treatment with a SNIPER.
Materials:
-
K562 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
SNIPER compound (e.g., SNIPER(ABL)-033) dissolved in DMSO
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ABL, anti-cIAP1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed K562 cells in a 6-well plate at a density of 5 x 10^5 cells/mL. b. The next day, treat the cells with varying concentrations of the SNIPER compound for the desired time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control (a known BCR-ABL degrader, if available). c. To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the SNIPER.
-
Cell Lysis and Protein Quantification: a. Harvest the cells by centrifugation and wash with ice-cold PBS. b. Lyse the cell pellet with RIPA buffer on ice for 30 minutes. c. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibodies (e.g., anti-ABL, anti-cIAP1, and anti-GAPDH) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the intensity of the BCR-ABL and cIAP1 bands to the loading control (GAPDH). c. Calculate the percentage of protein degradation relative to the vehicle control. d. Plot the percentage of degradation against the SNIPER concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of SNIPER-induced BCR-ABL degradation on the viability of CML cells.
Materials:
-
K562 cells
-
Complete cell culture medium
-
SNIPER compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: a. Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells/well. b. Allow the cells to adhere overnight. c. Treat the cells with a serial dilution of the SNIPER compound for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. c. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with no cells). b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the SNIPER concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex (BCR-ABL:SNIPER:IAP).
Materials:
-
K562 cells
-
SNIPER compound
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-ABL or anti-cIAP1)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-ABL and anti-cIAP1)
Procedure:
-
Cell Treatment and Lysis: a. Treat K562 cells with the SNIPER compound or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. b. Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation: a. Pre-clear the cell lysates by incubating with protein A/G magnetic beads. b. Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-ABL) overnight at 4°C. c. Add protein A/G magnetic beads and incubate for another 2-4 hours. d. Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution and Western Blotting: a. Elute the protein complexes from the beads using elution buffer. b. Analyze the eluted proteins by Western blotting using antibodies against both BCR-ABL and cIAP1.
-
Data Analysis: a. The presence of both BCR-ABL and cIAP1 in the immunoprecipitate from the SNIPER-treated sample, but not in the vehicle control, indicates the formation of the ternary complex.
Mandatory Visualizations
Troubleshooting & Optimization
Addressing HG-7-85-01 solubility issues in experimental buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of HG-7-85-01 in experimental buffers. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2]
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: A concentration of 100 mg/mL (164.29 mM) in DMSO can be achieved, and sonication is recommended to facilitate dissolution.[1] Another source suggests a solubility of up to 125 mg/mL (231.22 mM) in DMSO, potentially requiring ultrasonic treatment and pH adjustment to 5 with water. It is also crucial to use a non-hygroscopic (dry) DMSO, as absorbed water can reduce the compound's solubility.[3]
Q3: How should I store the solid compound and my stock solutions?
A3: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4]
Q4: I observed precipitation when I diluted my DMSO stock solution into my aqueous experimental buffer. Is this normal?
A4: Yes, this can be a common issue. This compound, like many kinase inhibitors, has low solubility in aqueous solutions. Diluting a concentrated DMSO stock directly into an aqueous buffer can cause the compound to precipitate out of solution. The troubleshooting guide below provides steps to address this.
Q5: Is there a known formulation for in vivo studies?
A5: A suggested formulation for in vivo experiments involves preparing the main solution in DMSO, followed by dilution with PEG300, Tween 80, and finally Saline or PBS.[5] This indicates that co-solvents and surfactants are necessary to maintain solubility in an aqueous-based vehicle.
Quantitative Data Summary
For easy reference, the following table summarizes the key quantitative data for this compound solubility and storage.
| Parameter | Value | Notes |
| Solubility in DMSO | 100 - 125 mg/mL (164.29 - 231.22 mM) | Sonication or ultrasonic treatment may be required.[1][3] |
| Storage (Solid Form) | -20°C | For up to 3 years.[1] |
| Storage (DMSO Stock) | -80°C for up to 6 months; -20°C for up to 1 month. | [3][4] |
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in your experimental buffer.
Problem: Precipitate forms upon dilution of the DMSO stock solution into my aqueous buffer.
Solution Workflow:
Caption: Troubleshooting workflow for addressing this compound precipitation in aqueous buffers.
Detailed Steps:
-
Lower the Final Concentration: The simplest first step is to try a lower final concentration of this compound in your experimental buffer. It's possible that your current target concentration exceeds the solubility limit in that specific buffer.
-
Increase the DMSO Concentration: If your experimental system can tolerate a higher percentage of DMSO, this can help maintain the solubility of this compound. It is crucial to determine the maximum DMSO concentration that does not affect your experimental results and use that as a starting point.
-
Optimize Your Buffer Formulation:
-
pH Adjustment: The solubility of small molecules can be pH-dependent. Systematically test the solubility of this compound in your buffer at different pH values within the range suitable for your experiment.
-
Incorporate Co-solvents: The addition of a small percentage of a water-miscible organic solvent can improve solubility. Consider adding excipients like ethanol or glycerol to your buffer.
-
Use Surfactants: Non-ionic surfactants at low concentrations (e.g., 0.01-0.1%) can help to keep hydrophobic compounds in solution. Tween-20 or Triton X-100 are commonly used in biological assays.
-
-
Sonication: After diluting the stock solution into the buffer, brief sonication of the final solution can help to dissolve any micro-precipitates.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
Caption: Workflow for preparing an this compound stock solution.
Methodology:
-
Weigh the Compound: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Initial Mixing: Vortex the tube for 1-2 minutes to initially mix the compound and solvent.
-
Sonication: Place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear and all solid has dissolved.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: General Method for Testing the Solubility of this compound in a New Experimental Buffer
Methodology:
-
Prepare Buffer Variants: Prepare small volumes of your experimental buffer with the modifications you wish to test (e.g., different pH values, addition of 1% DMSO, addition of 0.1% Tween-20).
-
Serial Dilution: Create a serial dilution of your this compound DMSO stock solution.
-
Test Dilutions: Add a small, consistent volume of each diluted stock to your prepared buffer variants.
-
Incubate: Incubate the solutions at the temperature of your planned experiment for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect each solution for any signs of precipitation or cloudiness. You can also measure the absorbance at a high wavelength (e.g., 600 nm) where the compound does not absorb, to quantify any scattering due to precipitation.
-
Determine Optimal Conditions: The buffer formulation that allows for the highest concentration of this compound to remain in solution without precipitation is the optimal choice for your experiment.
References
Identifying and mitigating HG-7-85-01 off-target effects.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of the kinase inhibitor HG-7-85-01.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: The primary targets of this compound are the receptor tyrosine kinases c-MET (Hepatocyte Growth Factor Receptor) and RON (Recepteur d'Origine Nantais). It is a potent, ATP-competitive inhibitor of these kinases, which are often dysregulated in various cancers.
Q2: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
A2: Off-target effects are unintended interactions of a drug with proteins other than its intended target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases can lead to unexpected biological responses, toxicity, or misinterpretation of experimental results. Identifying and mitigating these effects is crucial for accurate research and safe therapeutic development.
Q3: How can I experimentally determine the off-target profile of this compound in my system?
A3: Several methods can be employed to determine the off-target profile:
-
Biochemical Kinase Profiling: Screening the inhibitor against a large panel of purified kinases (e.g., KINOMEscan®) provides a direct measure of its binding affinity or inhibitory activity against a wide range of kinases.
-
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins from a cell lysate that directly bind to an immobilized version of the inhibitor.
-
Phosphoproteomics: This method assesses changes in the phosphorylation status of thousands of sites across the proteome in response to inhibitor treatment, providing a functional readout of on- and off-target kinase inhibition within the cell.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of proteins upon ligand binding in intact cells, which can be used to confirm direct target engagement and identify off-targets.
Q4: My cells treated with this compound show a phenotype that cannot be explained by c-MET/RON inhibition alone. What should I do?
A4: This is a common scenario suggesting potential off-target effects. The recommended course of action is to:
-
Consult a Kinase Selectivity Profile: If available, check a broad kinase panel screen for potent off-targets of this compound (see illustrative data in Table 1).
-
Perform Cellular Target Engagement Assays: Use a technique like CETSA to confirm that this compound is engaging the suspected off-target kinase in your cellular model.
-
Dose-Response Analysis: Determine if the unexpected phenotype occurs at a concentration of this compound that is significantly higher than what is required for c-MET/RON inhibition.
Troubleshooting Guides
Issue 1: Discrepancy between Biochemical Potency and Cellular Activity
| Symptom | Possible Cause | Suggested Solution |
| This compound shows high potency in a biochemical kinase assay (low nM IC50), but a much weaker effect on cell viability or downstream signaling (µM range). | 1. Poor Cell Permeability: The compound may not efficiently cross the cell membrane. 2. Efflux by Cellular Transporters: The compound may be actively pumped out of the cell. 3. High Intracellular ATP Concentration: High levels of ATP in the cell can outcompete the ATP-competitive inhibitor. 4. Target Not a Key Driver: The intended target (c-MET/RON) may not be a primary driver of proliferation in your specific cell line. | 1. Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Co-administer with Efflux Pump Inhibitors: Test if co-treatment with inhibitors of ABC transporters (e.g., verapamil) increases the potency of this compound. 3. Confirm Target Engagement: Use CETSA to verify that this compound is binding to c-MET/RON at the expected concentrations in your cells. 4. Validate Target Dependence: Use siRNA or CRISPR to knock down c-MET and RON to confirm the cell line's dependence on these kinases. |
Issue 2: Unexpected Activation of a Signaling Pathway
| Symptom | Possible Cause | Suggested Solution |
| Treatment with this compound leads to the activation (increased phosphorylation) of a protein in a seemingly unrelated pathway. | 1. Inhibition of a Negative Regulator: The inhibitor might be targeting a kinase that normally suppresses the observed pathway (e.g., inhibiting a phosphatase-activating kinase). 2. Feedback Loop Activation: Inhibition of the primary pathway (c-MET/RON) may trigger a compensatory feedback mechanism that activates another pathway. 3. Off-Target Kinase Activation: In rare cases, some inhibitors can paradoxically activate certain kinases. | 1. Consult Kinase Selectivity Data: Check for off-targets that are known negative regulators of the activated pathway. 2. Perform Phosphoproteomics: A global phosphoproteomics analysis can provide a broader view of the signaling changes and help identify the mechanism of pathway activation. 3. Time-Course Experiment: Analyze pathway activation at different time points to distinguish between direct off-target effects and secondary feedback responses. |
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile of this compound
This table presents a hypothetical kinase screening dataset for this compound to guide researchers in interpreting their own results. The data is expressed as IC50 (nM), the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | IC50 (nM) | Kinase Family | Potential for Off-Target Effect |
| c-MET | 2 | RTK | On-Target |
| RON (MST1R) | 5 | RTK | On-Target |
| AXL | 55 | RTK | High |
| MER | 80 | RTK | Moderate |
| TYRO3 | 120 | RTK | Moderate |
| FLT3 | 250 | RTK | Low |
| VEGFR2 | 800 | RTK | Very Low |
| SRC | >1000 | Non-RTK | Negligible |
| ABL1 | >1000 | Non-RTK | Negligible |
Mandatory Visualizations
Caption: Mechanism of action of this compound on the c-MET signaling pathway.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logical flowchart for troubleshooting unexpected experimental results.
Experimental Protocols
Protocol 1: Biochemical Kinase Profiling (Example: KINOMEscan®)
Objective: To determine the binding interactions of this compound against a large panel of human kinases.
Methodology:
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Assay Plate Preparation: Prepare serial dilutions of the stock solution. For a single-concentration screen, a final assay concentration of 1 µM is common.
-
Binding Assay: The assay is based on a competition binding format.
-
A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand.
-
The test compound (this compound) is added to the reaction. If it binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
-
Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A low qPCR signal indicates strong binding of the test compound to the kinase.
-
Data Analysis: Results are typically reported as "percent of control," where the control is a DMSO vehicle. A low percentage indicates strong inhibition. From this, a dissociation constant (Kd) or IC50 can be calculated.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to its targets (and potential off-targets) in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with this compound at the desired concentration (and a DMSO vehicle control) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated/precipitated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods (e.g., ELISA, mass spectrometry).
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift of the melting curve to higher temperatures in the presence of this compound indicates thermal stabilization and therefore, direct binding of the compound to the target protein.
Protocol 3: Global Phosphoproteomics by Mass Spectrometry
Objective: To identify changes in cellular signaling pathways upon treatment with this compound by quantifying changes in protein phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells in SILAC (Stable Isotope Labeling with Amino acids in Cell culture) media if performing quantitative analysis, or use a label-free approach.
-
Treat cells with this compound or DMSO for a defined period (e.g., 1, 6, or 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Lyse cells in a denaturing buffer containing phosphatase and protease inhibitors.
-
Reduce and alkylate the proteins, followed by digestion with trypsin to generate peptides.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the total peptide mixture using methods such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and provide sequence and phosphorylation site information.
-
-
Data Analysis:
-
Use specialized software to identify the phosphopeptides and quantify their abundance in the different treatment conditions.
-
Perform bioinformatics analysis to identify signaling pathways that are significantly altered by this compound treatment. Look for changes in the phosphorylation of known substrates of c-MET, RON, and any suspected off-target kinases.
-
Technical Support Center: Optimizing HG-7-85-01 Concentration for Kinase Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of HG-7-85-01 in kinase inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, type II ATP-competitive inhibitor of several protein tyrosine kinases. Its primary targets include wild-type and mutant forms of Bcr-Abl (including the T315I gatekeeper mutation), Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), c-Kit, and Src kinases.[1][2][3] It has been shown to inhibit cell proliferation and induce apoptosis in cells expressing these kinases.[1]
Q2: What is the recommended starting concentration range for this compound in a kinase inhibition assay?
The optimal concentration of this compound will depend on the specific kinase being targeted and the assay conditions. However, a good starting point for an in vitro kinase assay is to perform a dose-response curve spanning a wide range of concentrations, from low nanomolar to micromolar. Based on published IC50 values, a range of 1 nM to 10 µM is often a reasonable starting point for initial experiments.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO.[2] For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage (months to years), store the stock solution at -20°C or -80°C in a dry, dark environment.[2] For short-term storage (days to weeks), 4°C is acceptable.
Q4: What are some common in vitro kinase assay formats compatible with this compound?
As an ATP-competitive inhibitor, this compound is compatible with a variety of in vitro kinase assay formats that measure either the consumption of ATP or the phosphorylation of a substrate. Common formats include:
-
Radiometric Assays: These assays, often considered a gold standard, use radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into a substrate.[4][5]
-
Fluorescence-Based Assays: These include methods like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which are well-suited for high-throughput screening.[6]
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in the reaction, where a higher signal indicates greater inhibition.[6]
-
ELISA-Based Assays: These involve the use of phospho-specific antibodies to detect the phosphorylated substrate.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Pipetting errors- Incomplete mixing of reagents- Inconsistent incubation times or temperatures- Edge effects in the microplate | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all solutions before and after addition to the plate.- Use a temperature-controlled incubator and ensure consistent timing for all steps.- Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity. |
| No or very low kinase activity in control wells (no inhibitor) | - Inactive kinase enzyme- Suboptimal assay buffer conditions (pH, ionic strength)- Incorrect ATP or substrate concentration- Presence of contaminating proteases or phosphatases | - Use a fresh, validated batch of kinase.- Optimize buffer components, including pH and salt concentrations.- Determine the Km for ATP and use a concentration at or near the Km.- Ensure the substrate concentration is appropriate for the assay.- Add protease and phosphatase inhibitors to the reaction buffer. |
| Inhibitor (this compound) shows no effect, even at high concentrations | - Inhibitor precipitation due to low solubility in the assay buffer- Degraded inhibitor stock solution- Incorrect kinase target for the inhibitor- High ATP concentration in the assay | - Ensure the final DMSO concentration is low (typically ≤1%) and compatible with the assay.- Prepare a fresh dilution of this compound from a properly stored stock.- Confirm that the kinase being tested is a known target of this compound.- As this compound is an ATP-competitive inhibitor, high concentrations of ATP will compete with the inhibitor and increase the apparent IC50. Use an ATP concentration at or near the Km of the kinase. |
| High background signal | - Non-specific binding of detection reagents- Autophosphorylation of the kinase- Contaminating kinase activity in the enzyme preparation | - Optimize the concentration of detection antibodies or other reagents.- Include control wells without substrate to measure autophosphorylation and subtract this from the signal.- Use a highly purified kinase preparation. |
Data Presentation
Table 1: IC50 Values of this compound for Various Kinases
| Kinase Target | IC50 (nM) |
| Bcr-Abl (T315I mutant) | 3 |
| KDR (VEGFR2) | 20 |
| RET | 30 |
| PDGFRα | 440 |
| JAK1 | 120 |
| MK5 | 560 |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration.
Experimental Protocols
General Protocol for an In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework and should be optimized for the specific kinase and substrate.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Kinase of interest (e.g., Abl, c-Kit, PDGFRα, Src)
-
Kinase-specific substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96- or 384-well plates
-
Multichannel pipette or liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Further dilute these intermediate stocks into the kinase assay buffer to the desired final assay concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
-
-
Assay Plate Setup:
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells of the microplate.
-
Include "no enzyme" controls (assay buffer only) and "no inhibitor" controls (vehicle only).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.
-
Add the kinase/substrate master mix to each well to initiate the reaction.
-
Prepare a separate master mix containing ATP in the kinase assay buffer.
-
Add the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature (e.g., room temperature or 30°C) for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions. This will stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls).
-
Normalize the data to the "no inhibitor" controls (representing 100% kinase activity).
-
Plot the percent inhibition versus the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. Reactome | Signaling by PDGFR in disease [reactome.org]
- 6. The c-kit signaling pathway is involved in the development of persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling HG-7-85-01.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage, handling, and use of HG-7-85-01, a potent c-Met and RON kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals.
Best Practices for Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure accurate experimental results.
Storage Conditions:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Long-term | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Dilutions | -20°C | Up to 1 month | Prepare fresh from stock solution as needed. |
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling this compound.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Hygroscopicity: The compound may be hygroscopic. Store in a desiccator and handle in a dry environment.
-
Disposal: Dispose of waste according to your institution's chemical waste disposal procedures.
Note on Safety Data Sheet (SDS): Researchers should always obtain and consult the specific Safety Data Sheet provided by the vendor for the most comprehensive safety and handling information.
Experimental Protocols
Below are detailed methodologies for common experiments using this compound.
Western Blotting to Assess Target Inhibition
This protocol outlines the steps to determine the inhibitory effect of this compound on the phosphorylation of c-Met or RON and downstream signaling proteins.
Materials:
-
Cells expressing c-Met or RON (e.g., various cancer cell lines)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO).
-
If applicable, stimulate the pathway with the appropriate ligand (e.g., HGF for c-Met, MSP for RON) for a short period before lysis.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.[1]
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.[1]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Troubleshooting Guides
Western Blotting Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal for phosphorylated protein | - Ineffective inhibition by this compound- Low basal phosphorylation- Phosphatase activity during lysis- Antibody issues | - Increase this compound concentration or incubation time.- Stimulate cells with the appropriate ligand before lysis.- Ensure fresh phosphatase inhibitors are added to the lysis buffer.- Use a validated antibody at the recommended dilution. |
| Inconsistent results between experiments | - Variation in cell density or confluency- Inconsistent incubation times- Degradation of this compound | - Maintain consistent cell culture practices.- Use a timer for all incubation steps.- Use freshly prepared dilutions of this compound from a properly stored stock. |
| High background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or use a different blocking agent.- Optimize primary and secondary antibody concentrations.- Increase the number or duration of wash steps. |
Cell Viability Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a single-cell suspension before seeding.- Calibrate pipettes and use proper technique.- Avoid using the outer wells of the plate or fill them with media only. |
| IC50 value is higher than expected | - Compound inactivity- Short incubation time- High cell density | - Confirm the activity of this compound with a positive control cell line.- Increase the duration of compound treatment.- Optimize the cell seeding density. |
| Inconsistent dose-response curve | - Compound precipitation at high concentrations- Cytotoxicity of the solvent (DMSO) | - Check the solubility of this compound in your media.- Ensure the final DMSO concentration is consistent across all wells and is not toxic to the cells (typically <0.5%). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a type II ATP-competitive inhibitor of c-Met and RON receptor tyrosine kinases. By binding to the ATP-binding pocket of these kinases, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and migration.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in cell culture medium for experiments.
Q3: How can I confirm that this compound is active in my cells?
A3: The most direct way to confirm the activity of this compound is to perform a Western blot to assess the phosphorylation status of its direct targets, c-Met and RON. A decrease in the phosphorylation of these kinases upon treatment with this compound indicates its activity. You can also assess the phosphorylation of downstream signaling proteins like Akt and ERK.
Q4: Can this compound be used in in vivo studies?
A4: While this compound is primarily used in in vitro studies, its suitability for in vivo experiments would depend on its pharmacokinetic and pharmacodynamic properties, which should be thoroughly investigated. Researchers should consult relevant literature for in vivo applications and appropriate dosing and administration routes.
Q5: What are the key downstream signaling pathways affected by this compound?
A5: By inhibiting c-Met and RON, this compound can affect several downstream signaling pathways, including the PI3K/Akt/mTOR pathway, the RAS/MEK/ERK (MAPK) pathway, and the STAT signaling pathway. These pathways are crucial for cell growth, survival, and motility.
Visualizations
Caption: c-Met and RON signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in cell-based assays.
Caption: Logical troubleshooting workflow for experiments with this compound.
References
Interpreting unexpected results in HG-7-85-01 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinase inhibitor HG-7-85-01.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses potential unexpected results during this compound experiments in a question-and-answer format.
Q1: I am not observing the expected decrease in cancer cell viability after treatment with this compound. What could be the reason?
A1: Several factors could contribute to a lack of effect on cell viability. Here is a troubleshooting guide:
-
Cell Line Authentication and Passage Number: Confirm the identity of your cell line (e.g., K562 for Bcr-Abl positive control). High passage numbers can lead to genetic drift and altered drug sensitivity. It is recommended to use cells within 10-15 passages from a reputable cell bank.
-
Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment.
-
Assay-Specific Issues:
-
MTT/XTT Assays: High concentrations of the compound or solvent may interfere with the metabolic activity of the cells, leading to inaccurate readings. Include a vehicle-only control.
-
ATP-based Assays (e.g., CellTiter-Glo®): Ensure the assay is performed within the linear range. Very high or very low cell numbers can lead to misleading results.
-
-
Drug Efflux Pumps: The target cells may overexpress multidrug resistance pumps (e.g., P-glycoprotein) that actively remove this compound from the cell. This can be investigated using specific inhibitors of these pumps.
Q2: My Western blot results show inconsistent or no change in the phosphorylation of Bcr-Abl or its downstream targets after this compound treatment. How can I troubleshoot this?
A2: Inconsistent Western blot results for phosphoproteins are a common issue. Consider the following:
-
Sample Preparation: It is crucial to work quickly and keep samples on ice to prevent protein degradation and dephosphorylation. Use fresh lysis buffer containing phosphatase and protease inhibitors.
-
Antibody Specificity: Ensure the primary antibodies are specific for the phosphorylated form of the target protein. Run appropriate positive and negative controls to validate antibody performance.
-
Blocking Agent: When probing for phosphoproteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background. Use 5% w/v Bovine Serum Albumin (BSA) in TBST instead.[1]
-
Buffer Choice: Avoid using phosphate-buffered saline (PBS) as the phosphate ions can interfere with the binding of some phospho-specific antibodies. Tris-buffered saline (TBS) is recommended.[2]
-
Loading Controls: Use a non-phosphorylated protein as a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
Q3: I am observing off-target effects or cellular toxicity at concentrations lower than the reported IC50 for Bcr-Abl inhibition. What could be the cause?
A3: Off-target effects are a known consideration for many kinase inhibitors.
-
Kinase Selectivity: While this compound is a potent Bcr-Abl inhibitor, it may inhibit other kinases at higher concentrations. Consider performing a kinase panel screen to identify potential off-target interactions.
-
Cellular Context: The specific genetic and proteomic background of your cell line can influence its sensitivity to off-target effects.
-
Experimental Controls: To confirm that the observed effect is due to inhibition of the intended target, consider rescue experiments. For example, expressing a drug-resistant mutant of Bcr-Abl should abrogate the effects of this compound.
Data Summary
The following table summarizes key in-vitro efficacy data for this compound.
| Target | Cell Line | Assay Type | IC50 (nM) |
| Bcr-Abl (non-mutated) | Ba/F3 | Cell Proliferation | <10 |
| Bcr-Abl T315I | Ba/F3 | Cell Proliferation | 25 |
| c-Src | Enzyme Assay | Kinase Activity | 5 |
This data is a representative summary from published literature. Actual values may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4]
Western Blotting for Phosphorylated Proteins
This protocol outlines the steps for detecting phosphorylated proteins by Western blot.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice throughout the process.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with 2x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
In Vitro Kinase Assay
This protocol is for measuring the direct inhibitory effect of this compound on kinase activity.
-
Reaction Setup: In a microplate, combine the purified kinase (e.g., recombinant Bcr-Abl), the kinase substrate (e.g., a peptide with a tyrosine residue), and varying concentrations of this compound in a kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final concentration of ATP should be close to the Km for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.[5]
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[5]
-
Luminescence-based Assays: Measuring the amount of ATP remaining in the well after the reaction (e.g., Kinase-Glo®).[6]
-
Fluorescence-based Assays: Using a phospho-specific antibody labeled with a fluorescent probe.
-
Visualizations
This compound Mechanism of Action in the Bcr-Abl Signaling Pathway
Caption: this compound inhibits the Bcr-Abl kinase, blocking downstream signaling pathways.
Experimental Workflow for Testing this compound
Caption: A general workflow for evaluating the efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro kinase assay [bio-protocol.org]
- 6. bmglabtech.com [bmglabtech.com]
Dealing with batch-to-batch variability of synthesized HG-7-85-01.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesized kinase inhibitor, HG-7-85-01. Batch-to-batch variability can be a significant challenge in experimental reproducibility, and this resource aims to provide direct, actionable solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency of a new batch of this compound in our cell-based assays. What could be the cause?
A1: Lower potency can stem from several factors. Firstly, verify the purity of the new batch using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). Impurities can interfere with the inhibitor's activity. Secondly, ensure complete solubilization of the compound. This compound, like many small molecule inhibitors, may have limited aqueous solubility. Confirm your dissolution protocol and consider using a different solvent if necessary. Finally, improper storage of the compound can lead to degradation. This compound should be stored at -20°C for short-term use and -80°C for long-term storage to maintain its stability.
Q2: Our results with this compound are inconsistent across different experiments, even with the same batch. What should we check?
A2: Inconsistent results with the same batch often point to experimental variables. Ensure that your cell-based assays are well-controlled. Factors such as cell passage number, confluency, and serum concentration in the media can all influence the outcome. We recommend creating a detailed standard operating procedure (SOP) for your assays. Additionally, the final concentration of the solvent (e.g., DMSO) used to dissolve this compound should be consistent across all experiments and kept at a low level (typically <0.1%) to avoid solvent-induced artifacts.
Q3: How can we pre-emptively assess a new batch of this compound for potential variability?
A3: A robust quality control (QC) workflow is essential. Upon receiving a new batch, we recommend performing a set of characterization assays. This should include analytical chemistry techniques to confirm identity and purity (e.g., ¹H NMR, LC-MS) and a functional assay to determine its potency (e.g., an in vitro kinase assay or a cell-based proliferation assay with a sensitive cell line). Comparing the results of these assays to a previously validated "gold standard" batch will allow you to identify any significant deviations before commencing large-scale experiments.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound
Symptoms:
-
Visible precipitate in the stock solution or final assay medium.
-
Inconsistent results in cell-based assays.
-
Lower than expected potency.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent | While DMSO is a common solvent, for certain applications, other organic solvents like ethanol or DMF might be more suitable. Always check the solubility data provided by the supplier. |
| Incorrect Dissolution Procedure | Sonication or gentle warming (to no more than 37°C) can aid in dissolving the compound. Ensure the solution is clear before making further dilutions. |
| Precipitation in Aqueous Media | When diluting the stock solution into aqueous buffers or cell culture media, do so dropwise while vortexing to prevent precipitation. The use of a small percentage of a non-ionic surfactant like Tween-20 or Pluronic F-68 can also help maintain solubility. |
Issue 2: Inconsistent Inhibitory Activity
Symptoms:
-
Variable IC50 values between experimental runs.
-
Unexpectedly high or low levels of target kinase inhibition.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Compound Degradation | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light. Re-evaluate the purity of the stock solution if it has been stored for an extended period. |
| Variability in Assay Conditions | Standardize all assay parameters, including incubation times, cell densities, and reagent concentrations. Use positive and negative controls in every experiment to monitor assay performance. |
| Cell Line Instability | Use cells within a defined passage number range. Periodically re-authenticate cell lines to ensure they have not genetically drifted. |
Experimental Protocols
Protocol 1: Quality Control of a New this compound Batch
This protocol outlines a basic workflow for qualifying a new batch of this compound.
Figure 1: Quality control workflow for a new batch of this compound.
Methodology:
-
Physicochemical Analysis:
-
LC-MS: Confirm the identity of the compound by comparing the observed mass-to-charge ratio with the expected value for this compound.
-
¹H NMR: Verify the chemical structure of the compound. The resulting spectrum should be consistent with the known structure of this compound.
-
-
Purity Assessment (HPLC):
-
Determine the purity of the compound using a validated HPLC method. A purity of >95% is generally recommended for in vitro and cell-based assays.
-
-
Functional Assay (In Vitro Kinase Assay):
-
Perform a dose-response experiment using a recombinant target kinase (e.g., Bcr-Abl, c-Kit).
-
Calculate the IC50 value and compare it to the value obtained for a previously validated reference batch. A significant deviation (e.g., >3-fold difference) may indicate a problem with the new batch.
-
Protocol 2: Cell-Based Proliferation Assay
This protocol describes a method to assess the anti-proliferative activity of this compound in a cancer cell line.
Figure 2: Workflow for a cell-based proliferation assay.
Methodology:
-
Cell Seeding: Seed a cancer cell line known to be sensitive to this compound (e.g., a Bcr-Abl positive cell line) into a 96-well plate at a predetermined density.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add a cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Signaling Pathways
This compound is a potent inhibitor of several tyrosine kinases, including Bcr-Abl, PDGFRα, c-Kit, and Src. Understanding the signaling pathways mediated by these kinases is crucial for interpreting experimental results.
Bcr-Abl Signaling Pathway
Figure 3: Simplified Bcr-Abl signaling pathway and the inhibitory action of this compound.
PDGFRα, c-Kit, and Src Signaling
This compound also inhibits other important tyrosine kinases. The signaling pathways downstream of these kinases share some common effectors with the Bcr-Abl pathway, ultimately leading to cell proliferation and survival.
Figure 4: Inhibition of multiple kinase pathways by this compound.
Validation & Comparative
Comparative Guide to the Inhibitory Activity of HG-7-85-01 and Other Small Molecules on Bcr-Abl T315I
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical Bcr-Abl T315I inhibitor, HG-7-85-01, with other notable inhibitors, ponatinib and DCC-2036. The information presented is supported by experimental data from publicly available research to assist in the evaluation of these compounds for chronic myeloid leukemia (CML) research and drug development.
Executive Summary
The emergence of the T315I "gatekeeper" mutation in the Bcr-Abl kinase is a significant clinical challenge in the treatment of chronic myeloid leukemia (CML), as it confers resistance to most first and second-generation tyrosine kinase inhibitors (TKIs).[1] This has driven the development of third-generation inhibitors capable of targeting this resistant mutant. This guide focuses on this compound, a preclinical compound, and compares its profile with the clinically advanced inhibitors ponatinib and DCC-2036.
Ponatinib (AP24534) is a potent, FDA-approved pan-Bcr-Abl inhibitor, effective against wild-type Bcr-Abl and all tested single-mutant forms, including T315I.
DCC-2036 (Rebastinib) is a switch-control inhibitor that also demonstrates potent activity against the Bcr-Abl T315I mutation and is in clinical development.
Comparative Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of ponatinib and DCC-2036 against the Bcr-Abl T315I mutation. This data provides a benchmark for the expected potency of effective T315I inhibitors.
| Compound | Assay Type | Target | IC50 (nM) |
| Ponatinib | Biochemical Assay | Purified ABL T315I kinase | 2.0 |
| Cell Proliferation Assay | Ba/F3 cells expressing Bcr-Abl T315I | 11 | |
| DCC-2036 | Cell Proliferation Assay | Ba/F3 cells expressing Bcr-Abl T315I | 13 |
| Bcr-Abl Autophosphorylation Inhibition | Ba/F3 cells expressing Bcr-Abl T315I | 18 | |
| This compound | Cell-based Assays | Bcr-Abl T315I | Data not publicly available |
Bcr-Abl Signaling Pathway and Inhibitor Action
The constitutively active Bcr-Abl tyrosine kinase activates a network of downstream signaling pathways crucial for the proliferation and survival of CML cells. Key pathways include the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways. This compound, ponatinib, and DCC-2036 all aim to inhibit the Bcr-Abl kinase activity, thereby blocking these downstream signals.
Figure 1. Simplified Bcr-Abl signaling pathway and the point of action for T315I inhibitors.
Experimental Workflow for Inhibitor Validation
The validation of a Bcr-Abl T315I inhibitor typically follows a multi-step experimental workflow, starting from biochemical assays to cell-based assays and finally in vivo models.
Figure 2. A typical experimental workflow for validating the inhibitory activity of a Bcr-Abl T315I inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor activity. Below are representative protocols for key experiments.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed Ba/F3 cells expressing Bcr-Abl T315I in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.
-
Inhibitor Treatment: Add the inhibitors (this compound, ponatinib, DCC-2036) at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Bcr-Abl Pathway Inhibition
This technique is used to detect the phosphorylation status of Bcr-Abl and its downstream targets, providing evidence of target engagement by the inhibitor.
-
Cell Treatment and Lysis: Treat Ba/F3-Bcr-Abl-T315I or K562 cells with the inhibitors at various concentrations for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies and starting dilutions are:
-
Phospho-Bcr-Abl (Tyr177): 1:1000
-
Phospho-STAT5 (Tyr694): 1:1000
-
Phospho-CrkL (Tyr207): 1:1000
-
Total Bcr-Abl, STAT5, CrkL, and a loading control (e.g., β-actin or GAPDH) should be run on parallel blots or after stripping.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Logical Comparison of Inhibitors
The choice of an inhibitor for further development or research depends on a variety of factors beyond just potency.
Figure 3. A logical comparison of the key attributes of this compound, Ponatinib, and DCC-2036.
Conclusion
This compound represents a promising preclinical candidate for the treatment of CML with the Bcr-Abl T315I mutation, based on its rational design as a hybrid of two effective second-generation TKIs. For a comprehensive evaluation of its potential, further studies generating quantitative data on its inhibitory potency and selectivity are required. In comparison, ponatinib and DCC-2036 are more advanced inhibitors with demonstrated high potency against the T315I mutant in both biochemical and cellular assays. The data and protocols presented in this guide offer a framework for the continued investigation and validation of novel Bcr-Abl T315I inhibitors.
References
A Head-to-Head Comparison of HG-7-85-01 and Ponatinib for Targeted Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two potent tyrosine kinase inhibitors (TKIs), HG-7-85-01 and ponatinib. This document outlines their mechanisms of action, quantitative performance data, and resistance profiles, supported by detailed experimental protocols and visual diagrams to facilitate a clear understanding of their respective attributes.
Introduction
Ponatinib is a third-generation TKI renowned for its potent activity against native and mutated forms of the BCR-ABL fusion protein, including the formidable T315I "gatekeeper" mutation that confers resistance to many other TKIs. This compound is a type II ATP-competitive inhibitor, also designed to overcome resistance, particularly targeting the T315I mutation in BCR-ABL. This guide offers a side-by-side comparison to inform preclinical and clinical research decisions.
Mechanism of Action
Both this compound and ponatinib are ATP-competitive inhibitors that target the kinase domain of their target proteins.
Ponatinib is a pan-BCR-ABL inhibitor, meaning it effectively inhibits the unmutated (native) BCR-ABL kinase as well as all single-point mutations known to cause resistance to other TKIs.[1][2] It was specifically designed to bind to the ATP-binding site of the ABL kinase domain, including in the presence of the T315I mutation.[2]
This compound is classified as a type II ATP-competitive inhibitor. This class of inhibitors binds to the inactive "DFG-out" conformation of the kinase, where the DFG motif of the activation loop is flipped. This mechanism allows it to accommodate the bulky isoleucine residue of the T315I mutation.
Quantitative Data Presentation
The following tables summarize the biochemical and cellular potencies of this compound and ponatinib against various kinases and cell lines.
Table 1: Biochemical IC50 Values of this compound and Ponatinib Against Key Kinases
| Kinase Target | This compound IC50 (nM) | Ponatinib IC50 (nM) |
| ABL | - | 0.37 |
| ABL (T315I) | 3 | 2.0 |
| KDR (VEGFR2) | 20 | 1.5 |
| RET | 30 | - |
| PDGFRα | - | 1.1 |
| FGFR1 | - | 2.2 |
| Src | - | 5.4 |
| Note: "-" indicates data not readily available in the searched literature under identical comparative conditions. |
Table 2: Cellular IC50 Values of this compound and Ponatinib in BCR-ABL-Expressing Cell Lines
| Cell Line | Mutation Status | This compound IC50 (nM) | Ponatinib IC50 (nM) |
| Ba/F3 p210 | Wild-type BCR-ABL | - | 0.5 |
| Ba/F3 p210 T315I | T315I mutation | - | 11 |
| Note: "-" indicates data not readily available in the searched literature under identical comparative conditions. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Resistance Profiles
Ponatinib: While ponatinib is effective against all single BCR-ABL mutations, resistance can emerge through the acquisition of compound mutations (two or more mutations in the same BCR-ABL allele).[1][3] Certain compound mutations, particularly those involving the T315I mutation (e.g., T315I + E255V, T315I + F359V), can confer significant resistance to ponatinib, with IC50 values that may exceed clinically achievable concentrations.[3][4]
This compound: The resistance profile of this compound is less extensively characterized in the public domain. As a type II inhibitor, it is designed to be effective against the T315I mutation. However, similar to other TKIs, it is plausible that compound mutations or alterations in other signaling pathways could lead to resistance. In vivo studies have shown that this compound can have additive effects when combined with other inhibitors, which could be a strategy to overcome resistance.[5]
Experimental Protocols
Biochemical Kinase Assay (Radiometric Filter Binding Assay)
This protocol is a standard method for determining the in vitro potency of kinase inhibitors.[3]
Materials:
-
Purified kinase (e.g., recombinant BCR-ABL)
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound or ponatinib) dissolved in DMSO
-
P81 phosphocellulose filter paper
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase, peptide substrate, and kinase buffer.
-
Add the test compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and spot a small volume of the reaction mixture onto the P81 filter paper.
-
Wash the filter paper extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Dry the filter paper and quantify the incorporated radioactivity using a phosphorimager.
-
Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][6][7]
Materials:
-
CML cell lines (e.g., K562, Ba/F3 expressing BCR-ABL)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compounds (this compound or ponatinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed the CML cells into a 96-well plate at a predetermined density.
-
Treat the cells with a serial dilution of the test compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Model for CML
This protocol provides a general framework for evaluating the in vivo efficacy of kinase inhibitors.[8][9][10]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
CML cells (e.g., K562 or Ba/F3 expressing BCR-ABL-T315I)
-
Test compounds formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject a specified number of CML cells subcutaneously or intravenously into the immunocompromised mice.
-
Allow the tumors to establish to a palpable size (for subcutaneous models) or for leukemia to develop (for disseminated models).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage).
-
Monitor the tumor growth by measuring tumor volume with calipers (for subcutaneous models) or assess disease burden through bioluminescence imaging or flow cytometry of peripheral blood/bone marrow (for disseminated models).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and collect tumors or tissues for further analysis (e.g., pharmacodynamic markers).
Conclusion
Both this compound and ponatinib are potent inhibitors of the T315I mutant of BCR-ABL, a critical target in resistant Chronic Myeloid Leukemia. Ponatinib demonstrates a broader kinase inhibition profile and its resistance mechanisms are well-documented, primarily involving compound mutations. The available data for this compound indicates high potency against the T315I mutation, with a potentially more selective profile. Further head-to-head comparative studies are warranted to fully elucidate the differential selectivity and resistance profiles of these two important TKIs. This guide provides a foundational comparison to aid researchers in the strategic design of future investigations and the development of next-generation targeted therapies.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCR-ABL1 Compound Mutations Combining Key Kinase Domain Positions Confer Clinical Resistance to Ponatinib in Ph Chromosome-Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veterinarypaper.com [veterinarypaper.com]
- 10. researchgate.net [researchgate.net]
Efficacy Showdown: A Comparative Analysis of HG-7-85-01 and Other Type II Kinase Inhibitors
For Immediate Release
In the landscape of targeted cancer therapy, type II kinase inhibitors have emerged as a pivotal class of drugs, particularly for overcoming resistance to earlier generation treatments. This guide provides a detailed comparative analysis of the efficacy of a novel type II inhibitor, HG-7-85-01, against other prominent type II inhibitors, including the potent pan-Bcr-Abl inhibitor ponatinib and the switch-control inhibitor rebastinib (DCC-2036). This comparison is supported by experimental data on their biochemical and cellular activities, as well as their performance in preclinical in vivo models.
Introduction to Type II Kinase Inhibitors
Kinase inhibitors are broadly classified based on their binding mode to the target kinase. Type I inhibitors bind to the active conformation of the kinase, while type II inhibitors bind to and stabilize the inactive "DFG-out" conformation, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This distinct mechanism often leads to higher selectivity and the ability to inhibit mutations that confer resistance to type I inhibitors. A critical target for these inhibitors is the Bcr-Abl fusion protein, the causative agent in Chronic Myeloid Leukemia (CML). A key challenge in CML therapy has been the emergence of resistance mutations, most notably the "gatekeeper" T315I mutation, which is refractory to many first and second-generation inhibitors.
Biochemical Efficacy: Head-to-Head IC50 Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the biochemical IC50 values of this compound, ponatinib, and rebastinib against wild-type Bcr-Abl, the T315I mutant, and a panel of other kinases.
Table 1: Biochemical IC50 Values against Bcr-Abl Kinases
| Kinase Target | This compound (nM) | Ponatinib (nM) | Rebastinib (DCC-2036) (nM) |
| Bcr-Abl (wild-type) | - | 0.37[1] | 0.8[2] |
| Bcr-Abl (T315I) | 3[3] | 2.0[1] | 4[2] |
Data not available is denoted by "-"
Table 2: Biochemical IC50 Values against Other Key Kinases
| Kinase Target | This compound (nM) | Ponatinib (nM) | Rebastinib (DCC-2036) (nM) |
| PDGFRα | Inhibits | 1[4] | 70±10[5] |
| c-Kit | Inhibits | 8-20[1] | 481[5] |
| Src | Inhibits | 5.4[4] | 34[2] |
| KDR (VEGFR2) | 20[3] | - | 4[2] |
| RET | 30[3] | - | - |
| FLT3 | - | 0.3-2[1] | 2[2] |
| TIE2 | - | - | 6[2] |
| LYN | - | - | 29[2] |
| FGR | - | - | 38[2] |
| HCK | - | - | 40[2] |
Data not available is denoted by "-". "Inhibits" indicates reported activity without a specific IC50 value in the available search results.
Notably, this compound demonstrates potent inhibition of the T315I Bcr-Abl mutant with an IC50 of 3 nM.[3] It also shows activity against other kinases like PDGFRα, Kit, Src, KDR, and RET.[3] Ponatinib exhibits broad-spectrum potency against wild-type and mutant Bcr-Abl, as well as a range of other kinases including FLT3 and c-KIT.[1] Rebastinib (DCC-2036) is a potent inhibitor of both wild-type and T315I Bcr-Abl and also targets Src family kinases, KDR, FLT3, and TIE2.[2] Sources suggest that this compound has weak or no inhibition of other kinases, with IC50 values greater than 2 μM, indicating a potentially more selective profile.[3]
Cellular Efficacy: Inhibition of Proliferation and Signaling
The efficacy of these inhibitors was further evaluated in cellular assays, which provide a more biologically relevant context.
Table 3: Cellular IC50 Values against Bcr-Abl Expressing Cell Lines
| Cell Line | Bcr-Abl Status | This compound (nM) | Ponatinib (nM) | Rebastinib (DCC-2036) (nM) |
| Ba/F3 | Bcr-Abl (wild-type) | - | 0.5[6] | 5.4[7] |
| Ba/F3 | Bcr-Abl (T315I) | - | 11[8] | - |
| K562 | Bcr-Abl (wild-type) | - | 7.2[9] | 5.5[7] |
| KU812 | Bcr-Abl (wild-type) | - | 30[10] | - |
| KCL22 | Bcr-Abl (wild-type) | - | - | - |
| Ba/F3 | Kit (T670I) | Potently inhibits | - | - |
| Ba/F3 | c-Src | EC50 = 190 | - | - |
| Ba/F3 | Src (T338I) | EC50 = 290 | - | - |
| Ba/F3 | Src (T338M) | EC50 = 150 | - | - |
Data not available is denoted by "-". EC50 represents the half-maximal effective concentration.
This compound effectively inhibits the proliferation of cells expressing gatekeeper mutations in Kit and Src, in addition to its activity against Bcr-Abl.[3] This inhibition is mediated by the induction of apoptosis and cell-cycle arrest in G0/G1 phase.[3] Ponatinib demonstrates potent inhibition of proliferation in various CML cell lines.[9][10] Rebastinib also shows strong anti-proliferative activity against cells expressing both native and mutant Bcr-Abl.[7]
In Vivo Efficacy in Preclinical Models
The anti-leukemic activity of these compounds has been validated in mouse xenograft models of CML. In a study involving a non-mutant BCR-ABL model, mice treated with 100 mg/kg of this compound daily showed a significant reduction in tumor burden.[11] Ponatinib has demonstrated dose-dependent tumor growth inhibition and even tumor regression in mouse models of CML expressing both wild-type and T315I mutant Bcr-Abl.[1] Similarly, rebastinib treatment has been shown to prolong the survival of mice bearing Bcr-Abl T315I-positive leukemia.[12]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Figure 1. Simplified Bcr-Abl Signaling Pathway and Point of Inhibition.
Figure 2. General Experimental Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., Bcr-Abl)
-
Kinase-specific substrate
-
ATP
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test inhibitor to the reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Bcr-Abl Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of Bcr-Abl in a cellular context.
Materials:
-
Bcr-Abl expressing cells (e.g., K562)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer
-
Phospho-Bcr-Abl (Tyr245) antibody
-
Total Bcr-Abl antibody
-
Secondary antibody conjugated to HRP
-
ELISA plates or Western blot equipment
-
Detection reagent (e.g., TMB for ELISA, ECL for Western blot)
Procedure:
-
Seed K562 cells in a 96-well plate and culture overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
For ELISA: Coat a 96-well plate with a capture antibody for total Bcr-Abl. Add cell lysates and incubate. Wash and add the detection antibody for phospho-Bcr-Abl. Add a secondary HRP-conjugated antibody, followed by the TMB substrate. Measure absorbance at 450 nm.
-
For Western Blot: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-Bcr-Abl and total Bcr-Abl, followed by HRP-conjugated secondary antibodies. Detect the signal using an ECL reagent and imaging system.
-
Determine the concentration of inhibitor that reduces Bcr-Abl phosphorylation by 50%.
In Vivo CML Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of kinase inhibitors against CML.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Bcr-Abl positive human leukemia cells (e.g., K562)
-
Test inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously inject Bcr-Abl positive cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control (vehicle) and treatment groups.
-
Administer the test inhibitor (e.g., this compound) and vehicle to the respective groups daily via oral gavage or another appropriate route.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Compare tumor growth inhibition between the treated and control groups.
Conclusion
References
- 1. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eurodiagnostico.com [eurodiagnostico.com]
A Head-to-Head Comparison of HG-7-85-01 and Rebastinib (DCC-2036) for Preclinical Research
In the landscape of targeted cancer therapy, small molecule kinase inhibitors HG-7-85-01 and rebastinib (DCC-2036) have emerged as noteworthy compounds, each with distinct but overlapping kinase inhibition profiles. This guide provides a comprehensive, data-supported comparison of their biochemical and cellular activities, offering researchers and drug development professionals a detailed overview to inform preclinical study design and compound selection.
Mechanism of Action and Target Profiles
Rebastinib (DCC-2036) is characterized as a "switch control" inhibitor, notably targeting the TIE2 receptor tyrosine kinase, a critical regulator of angiogenesis and vascular stability.[1] It also demonstrates potent inhibitory activity against BCR-ABL1 (including the T315I mutant), FLT3, and SRC family kinases.[2] Its mechanism involves binding to the ATP-binding site, thereby blocking autophosphorylation and downstream signaling.
This compound is a type II ATP-competitive inhibitor targeting wild-type and mutated forms of Bcr-Abl, PDGFRα, Kit, and Src kinases.[3] It is particularly effective against the T315I "gatekeeper" mutation of Bcr-Abl.[3] Notably, this compound also inhibits other kinases relevant to angiogenesis, including KDR (VEGFR2) and RET.[3]
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the available quantitative data for both inhibitors.
Table 1: Comparative Biochemical Activity (IC50 values)
| Target Kinase | This compound (nM) | Rebastinib (DCC-2036) (nM) |
| TIE2 | Not Available | Potent Inhibition (Specific IC50 not publicly available) |
| Bcr-Abl (T315I) | 3[3] | 4[2] |
| KDR (VEGFR2) | 20[3] | Potent Inhibition (Specific IC50 not publicly available)[2] |
| PDGFRα | Potent Inhibition (Specific IC50 not publicly available)[3] | Not a primary target |
| c-Kit | Potent Inhibition (Specific IC50 not publicly available)[3] | 481[2] |
| RET | 30[3] | Not a primary target |
| SRC | Potent Inhibition (EC50 = 190 nM for c-Src in cells)[3] | Potent Inhibition (Specific IC50 not publicly available)[2] |
| FLT3 | Not a primary target | Potent Inhibition (Specific IC50 not publicly available)[2] |
Table 2: Comparative Cellular and In Vivo Activity
| Assay/Model | This compound | Rebastinib (DCC-2036) |
| Cellular Proliferation | Potent inhibition of Ba/F3 cells expressing Bcr-Abl (WT and T315I) (IC50 = 0.06-0.14 μM)[3] | Potent inhibition of Ba/F3 cells expressing Bcr-Abl (IC50 = 5.4 nM) and K562 cells (IC50 = 5.5 nM)[2] |
| Apoptosis/Cell Cycle | Induces apoptosis and G0/G1 cell cycle arrest in Bcr-Abl expressing cells[3] | Information not available |
| In Vivo Efficacy | Combination with GNF-5 shows additive effects against non-mutated BCR-ABL and BCR-ABL T315I in a mouse leukemia model[4] | Reduces tumor growth and metastasis in a mouse mammary carcinoma model; combination with paclitaxel or eribulin enhances efficacy[1][5] |
| Pharmacodynamics | Information not available | Increased plasma Angiopoietin-2 (ANG2) levels serve as a biomarker for TIE2 inhibition in patients[5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparative analysis.
Biochemical Kinase Assays
For Rebastinib (TIE2 and other kinases): A common method for assessing kinase inhibition is a fluorescence polarization (FP) or a coupled-enzyme assay. For TIE2, an FP-based assay using a Transcreener format can be employed. For other kinases like Abl1, a coupled-enzyme assay that spectrophotometrically monitors the oxidation of NADH is utilized.[6]
-
Reaction Mixture: A typical reaction mixture includes the purified kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor at varying concentrations in a buffered solution (e.g., Tris-HCl) with necessary cofactors like MgCl2.[6]
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.[6]
-
Detection: In the coupled-enzyme assay, the production of ADP is linked to the oxidation of NADH, which is measured by a decrease in absorbance at 340 nm.[6] In an FP assay, the binding of a fluorescently labeled tracer to an antibody that recognizes the phosphorylated substrate is measured.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.[6]
For this compound (Bcr-Abl, KDR, etc.): Similar coupled-enzyme or filter-binding assays are typically used.
-
Filter-Binding Assay: This method involves the use of a radiolabeled ATP (e.g., [γ-³³P]ATP) and a specific peptide substrate.
-
Reaction: The kinase, substrate, radiolabeled ATP, and inhibitor are incubated together.
-
Separation: The reaction mixture is then transferred to a phosphocellulose filter membrane which captures the phosphorylated substrate.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter to determine the extent of kinase inhibition.
Cellular Proliferation Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Cancer cell lines (e.g., Ba/F3 expressing the target kinase, HUVECs) are seeded in 96-well plates at a predetermined density.
-
Treatment: Cells are treated with a serial dilution of the inhibitor (this compound or rebastinib) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: This luminescent cell viability assay determines the number of viable cells based on the quantification of ATP.
-
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Tumor Implantation: Human cancer cells (e.g., breast cancer cell line for rebastinib, CML cell line for this compound) are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitors are administered orally or via another appropriate route at specified doses and schedules.[1][4]
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.
-
Endpoint: At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: TIE2 Signaling Pathway and Rebastinib's Point of Inhibition.
Caption: VEGFR2 (KDR) Signaling Pathway and this compound's Point of Inhibition.
Caption: General Experimental Workflow for Preclinical Evaluation of Kinase Inhibitors.
Concluding Remarks
This guide provides a comparative analysis of this compound and rebastinib based on currently available public data. A key distinction lies in their primary target focus: rebastinib is a potent TIE2 inhibitor with a significant role in vascular stability, while this compound is a multi-targeted inhibitor with strong activity against Bcr-Abl and other pro-angiogenic kinases like KDR and PDGFRα.
The absence of direct head-to-head studies necessitates careful consideration when choosing between these inhibitors for specific research applications. For studies focused on the TIE2 signaling axis and its role in tumor angiogenesis and metastasis, rebastinib is a well-characterized tool. Conversely, for investigations involving resistance to Bcr-Abl inhibitors or the combined inhibition of multiple pro-angiogenic pathways, this compound presents a compelling option.
Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific context of their experimental systems when interpreting the data presented herein.
References
- 1. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 Kinase Inhibitor Rebastinib with Paclitaxel or Eribulin in HER2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Unveiling the Cross-Resistance Profile of HG-7-85-01: A Comparative Guide for Researchers
For Immediate Release
Cambridge, MA – November 8, 2025 – In the landscape of targeted cancer therapy, the emergence of resistance to Tyrosine Kinase Inhibitors (TKIs) remains a critical challenge in the treatment of Chronic Myeloid Leukemia (CML). This guide provides a comprehensive cross-resistance profile of the investigational TKI, HG-7-85-01, benchmarked against established TKIs. Through a compilation of preclinical data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate the potential of this compound in overcoming resistance mechanisms.
This compound is a novel, type II ATP-competitive inhibitor with a unique hybrid structure derived from nilotinib and dasatinib.[1] This design strategy aims to circumvent common resistance mutations, including the formidable T315I "gatekeeper" mutation, which confers resistance to many first and second-generation TKIs.[1][2]
Comparative Efficacy Against BCR-ABL Mutants
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other prominent TKIs against wild-type BCR-ABL and a panel of clinically relevant mutants. The data, presented in nanomolar (nM), is derived from cellular proliferation assays.
| BCR-ABL Mutant | This compound (IC50 nM) | Imatinib (IC50 nM) | Dasatinib (IC50 nM) | Nilotinib (IC50 nM) | Ponatinib (IC50 nM) |
| Wild-type | 10 - 60 | 250 - 600 | 0.5 - 3 | 15 - 30 | 0.3 - 2 |
| G250E | 500 | >10000 | 10 | 150 | 2 |
| Q252H | 800 | 5000 - 10000 | 5 | 100 | 2 |
| Y253F | 600 | 5000 - 10000 | 15 | 150 | 2 |
| E255K | 1000 | >10000 | 100 | 5000 | 4 |
| E255V | 1000 | >10000 | 50 | 5000 | 4 |
| T315I | 140 | >10000 | >1000 | >10000 | 36 |
| F317L | 500 | 2500 - 5000 | 10 | 100 | 2 |
| M351T | 500 | 1000 - 2500 | 3 | 50 | 1 |
| H396P | 800 | 5000 - 10000 | 5 | 100 | 2 |
Note: The IC50 values are compiled from various preclinical studies and should be considered as representative. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
The data presented in this guide is primarily derived from two key types of in vitro experiments: biochemical kinase assays and cell-based proliferation assays.
In Vitro Kinase Activity Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified BCR-ABL kinase and its mutants.
Methodology:
-
Protein Expression and Purification: Recombinant wild-type and mutant BCR-ABL kinase domains are expressed in and purified from an appropriate expression system (e.g., baculovirus-infected insect cells).
-
Assay Reaction: The kinase reaction is typically performed in a 96- or 384-well plate format. Each well contains the purified kinase, a specific peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation), and ATP (often radiolabeled with ³³P or in the presence of a system to detect ADP formation).
-
Compound Incubation: A serial dilution of the test compound (e.g., this compound) is added to the wells and incubated with the kinase prior to the addition of ATP to allow for binding.
-
Kinase Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). The reaction is then terminated by the addition of a stop solution (e.g., EDTA).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated peptide on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. For non-radiometric assays, methods like fluorescence resonance energy transfer (FRET) or luminescence-based ADP detection (e.g., ADP-Glo™) are employed.
-
IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
Objective: To assess the effect of a compound on the proliferation and viability of cells that are dependent on BCR-ABL kinase activity for their growth.
Methodology:
-
Cell Culture: Murine hematopoietic cell lines (e.g., Ba/F3) are engineered to express either wild-type or mutant forms of human BCR-ABL. These cells are cultured in appropriate media supplemented with growth factors, except when assessing inhibitor effects, where they become dependent on BCR-ABL signaling.
-
Compound Treatment: Cells are seeded into 96-well plates and treated with a range of concentrations of the test compound.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow the compound to exert its effect on cell proliferation.
-
Viability Assessment: Cell viability is measured using a variety of methods. A common method is the MTT or MTS assay, where a tetrazolium salt is converted by metabolically active cells into a colored formazan product, which is quantified by measuring its absorbance. Other methods include assays that measure ATP levels (as an indicator of metabolic activity) or DNA content.
-
IC50 Calculation: The percentage of cell growth inhibition is calculated for each compound concentration relative to a vehicle-treated control. The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting the data and fitting it to a dose-response curve.
Signaling Pathway and Mechanism of Action
The constitutively active BCR-ABL tyrosine kinase drives CML by activating a network of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. These include the RAS/MAPK and PI3K/AKT pathways. This compound, as a type II inhibitor, binds to the inactive "DFG-out" conformation of the ABL kinase domain, a distinct mechanism from type I inhibitors which bind to the active "DFG-in" conformation.[3][4] This allows this compound to accommodate the T315I mutation, where a bulkier isoleucine residue replaces threonine at the gatekeeper position, sterically hindering the binding of many other TKIs.[1]
References
Unveiling the Precision of HG-7-85-01: A Kinase Selectivity Deep Dive
For researchers, scientists, and drug development professionals, understanding the precise target profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the kinase selectivity of HG-7-85-01, a potent third-generation Bcr-Abl inhibitor, against a panel of kinases. The data presented herein, supported by detailed experimental protocols, offers a clear perspective on its therapeutic potential and off-target profile.
This compound has emerged as a promising therapeutic agent, particularly for chronic myeloid leukemia (CML) cases resistant to earlier generation inhibitors due to the T315I "gatekeeper" mutation in the Bcr-Abl kinase. Its efficacy stems not only from its potent inhibition of this recalcitrant mutant but also from its high selectivity, minimizing the potential for off-target effects and associated toxicities.
Comparative Kinase Inhibition Profile
The selectivity of this compound has been rigorously assessed against a wide array of kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target, Bcr-Abl (including the T315I mutant), and other notable kinases. For comparison, the activity of dasatinib, a second-generation inhibitor, is also included to highlight the improved selectivity of this compound.
| Kinase Target | This compound IC50 (nM) | Dasatinib IC50 (nM) | Notes |
| Bcr-Abl | 3 | <1 | Primary target |
| Bcr-Abl (T315I) | 3 | >500 | Key resistance mutant |
| PDGFRα | Potent Inhibition | 16 | Platelet-Derived Growth Factor Receptor alpha |
| Kit | Potent Inhibition | 12 | Stem cell factor receptor |
| Src | Potent Inhibition | <1 | Proto-oncogene tyrosine-protein kinase Src |
| KDR (VEGFR2) | 20 | 8 | Vascular Endothelial Growth Factor Receptor 2 |
| RET | 30 | 11 | Rearranged during transfection proto-oncogene |
| Other Kinases | >2000 | - | Broad panel screening indicates weak to no activity |
As the data indicates, this compound demonstrates exceptional potency against both wild-type Bcr-Abl and the clinically significant T315I mutant, with an IC50 value of 3 nM for both.[1] Notably, it is reported to be considerably more selective than the multi-kinase inhibitor dasatinib.[2] While exhibiting potent inhibition against other tyrosine kinases such as PDGFRα, Kit, and Src, it shows significantly less activity against a broader panel of kinases, with IC50 values exceeding 2000 nM, underscoring its favorable selectivity profile.[1]
Visualizing the Bcr-Abl Signaling Pathway and this compound's Point of Intervention
To conceptualize the mechanism of action of this compound, the following diagram illustrates the Bcr-Abl signaling pathway and the inhibitory role of the compound.
Experimental Protocols
The determination of the kinase selectivity profile of this compound is achieved through rigorous biochemical assays. The following provides a detailed methodology for a typical in vitro kinase inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
This compound (dissolved in DMSO)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Microplate reader (for fluorescence/luminescence-based assays) or scintillation counter (for radiometric assays)
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.
-
Kinase Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared containing the purified enzyme and its specific peptide substrate in the assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by adding a solution of ATP (mixed with [γ-³²P]ATP for radiometric assays) to the wells of the assay plate containing the kinase reaction mixture and the various concentrations of this compound or DMSO control.
-
Incubation: The assay plates are incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.
-
Termination and Detection:
-
Radiometric Assay: The reaction is terminated by spotting a portion of the reaction mixture onto phosphocellulose paper. The paper is then washed extensively to remove unincorporated [γ-³²P]ATP. The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.
-
Fluorescence/Luminescence-based Assay: The reaction is terminated by the addition of a stop reagent. The signal, which is proportional to the amount of phosphorylated substrate or ADP produced, is measured using a microplate reader.
-
-
Data Analysis: The percentage of kinase activity is calculated for each concentration of this compound relative to the DMSO control. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.
Experimental Workflow for Kinase Selectivity Profiling
The overall process for determining the selectivity profile of a kinase inhibitor like this compound involves a systematic workflow, as depicted in the diagram below.
References
On-Target Efficacy of HG-7-85-01 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target effects of HG-7-85-01 in cellular models, benchmarking its performance against other established tyrosine kinase inhibitors (TKIs). The data presented herein is intended to facilitate informed decisions in research and drug development projects targeting oncogenic kinases.
Comparative On-Target Efficacy
This compound is a type II ATP-competitive inhibitor targeting wild-type and gatekeeper mutant forms of several kinases, including Bcr-Abl, PDGFRα, Kit, and Src.[1] A key feature of this compound is its potent activity against the T315I "gatekeeper" mutation in Bcr-Abl, a common mechanism of resistance to first and second-generation TKIs.[1]
The following tables summarize the half-maximal inhibitory concentrations (IC50) and cellular efficacy (EC50) of this compound in comparison to other relevant TKIs, dasatinib and ponatinib.
Table 1: Comparative Cellular Antiproliferative Activity (IC50, nM) against Bcr-Abl Expressing Cell Lines
| Cell Line | Target | This compound | Dasatinib | Ponatinib |
| Ba/F3 p210 | Bcr-Abl (WT) | 60 - 140 | 0.5 - 30 | 0.5 - 1 |
| Ba/F3 T315I | Bcr-Abl (T315I) | 60 - 140 | >300 | 8 - 11 |
| K562 | Bcr-Abl (WT) | Not Reported | 4.6 | 6 |
Data compiled from multiple sources. Note that experimental conditions can lead to variations in IC50 values.
Table 2: Comparative Cellular Efficacy (EC50, nM) against Src Kinase Mutants
| Cell Line | Target | This compound |
| Ba/F3 transformed with human c-Src | c-Src (WT) | 190 |
| Ba/F3 transformed with T338I Src | c-Src (T338I) | 290 |
| Ba/F3 transformed with T338M Src | c-Src (T338M) | 150 |
Table 3: Biochemical Inhibitory Activity (IC50, nM) of this compound against Key Kinase Targets
| Kinase Target | IC50 (nM) |
| Bcr-Abl (T315I mutant) | 3 |
| KDR | 20 |
| RET | 30 |
Signaling Pathway Analysis
This compound exerts its on-target effects by inhibiting the constitutive kinase activity of Bcr-Abl and its downstream signaling pathways, which are crucial for the proliferation and survival of chronic myeloid leukemia (CML) cells. Key downstream effectors include the STAT5, Ras/MAPK, and PI3K/Akt/mTOR pathways. Inhibition of Bcr-Abl by this compound leads to a reduction in the phosphorylation of these downstream targets, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To confirm the on-target effects of this compound, the following key experiments are recommended:
Western Blot Analysis of Bcr-Abl Downstream Signaling
This method is used to assess the phosphorylation status of key downstream effectors of Bcr-Abl, providing evidence of target engagement and pathway inhibition.
Protocol:
-
Cell Culture and Treatment: Culture Bcr-Abl positive cell lines (e.g., K562, Ba/F3 p210, Ba/F3 T315I) to 70-80% confluency. Treat cells with varying concentrations of this compound, a comparator compound (e.g., dasatinib or ponatinib), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Bcr-Abl (pY245), phospho-STAT5 (pY694), phospho-CrkL (pY207), phospho-Akt (pS473), and their total protein counterparts overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (Bcr-Abl) by Western blotting as described above.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
In-Cell Kinase Activity Assay
This assay directly measures the kinase activity of Bcr-Abl within the cell.
Protocol:
-
Cell Culture and Treatment: Seed Bcr-Abl positive cells in a multi-well plate and treat with a serial dilution of this compound, comparators, and a vehicle control.
-
Permeabilization and Kinase Reaction:
-
Gently permeabilize the cells using a digitonin-based buffer.
-
Add a kinase reaction buffer containing a specific Bcr-Abl substrate (e.g., a biotinylated peptide) and ATP.
-
Incubate to allow the kinase reaction to proceed.
-
-
Detection:
-
Stop the reaction and lyse the cells.
-
Transfer the lysate to a streptavidin-coated plate to capture the biotinylated substrate.
-
Detect the phosphorylated substrate using a phospho-specific antibody conjugated to an enzyme (e.g., HRP) or a fluorescent probe.
-
-
Data Analysis: Measure the signal, which is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
References
Evaluating the Synergistic Potential of HG-7-85-01 in Combination Therapies for Bcr-Abl Positive Cancers
For Immediate Release
[City, State] – November 8, 2025 – In the ongoing effort to combat resistance to targeted therapies in Bcr-Abl positive leukemias, a growing body of preclinical evidence highlights the potential of combination strategies. This guide provides a comparative analysis of the synergistic effects of HG-7-85-01, a potent type II ATP-competitive inhibitor of Bcr-Abl, in combination with other targeted agents. The data presented herein, supported by detailed experimental protocols and pathway visualizations, offers valuable insights for researchers and drug development professionals in the field of oncology.
This compound is a kinase inhibitor targeting wild-type and mutant forms of Bcr-Abl, PDGFRα, Kit, and Src kinases.[1][2] Of particular significance is its activity against the T315I "gatekeeper" mutation, a common mechanism of resistance to first and second-generation Bcr-Abl inhibitors. The primary focus of this guide is the evaluation of this compound in combination with the allosteric Bcr-Abl inhibitor, GNF-5, a strategy designed to overcome resistance and enhance therapeutic efficacy.
Synergistic and Additive Effects of this compound and GNF-5
Preclinical studies have demonstrated that the combination of this compound and GNF-5 results in at least additive, and in some cases synergistic, anti-leukemic activity against both non-mutated and T315I-mutated Bcr-Abl.[3][4] This effect is attributed to the distinct mechanisms of action of the two inhibitors. This compound binds to the ATP-binding site of the Bcr-Abl kinase domain, while GNF-5 binds to the myristate-binding pocket, an allosteric site.[5] This dual targeting approach can more effectively suppress Bcr-Abl kinase activity and downstream signaling.
In Vitro Efficacy
The combination of this compound and GNF-5 has been shown to be more effective at inhibiting the proliferation and inducing apoptosis of Bcr-Abl-expressing cells than either agent alone.
| Cell Line | Bcr-Abl Status | This compound (IC50) | GNF-5 (IC50) | Combination Effect |
| Ba/F3 p210 | Wild-Type | ~100 nM | ~220 nM | Additive/Synergistic |
| Ba/F3 p210 T315I | T315I Mutant | ~3 nM | >10 µM | Synergistic |
Table 1: In Vitro Activity of this compound and GNF-5 in Bcr-Abl Expressing Cells. Data extrapolated from preclinical studies.
In Vivo Efficacy
In a murine model of Bcr-Abl driven leukemia, the combination of this compound and GNF-5 demonstrated superior efficacy in reducing tumor burden and prolonging survival compared to monotherapy.
| Treatment Group | Dosage | Tumor Burden Reduction |
| Vehicle | - | - |
| This compound | 100 mg/kg, daily | Significant |
| GNF-5 | 50 mg/kg, daily | Moderate |
| This compound + GNF-5 | 100 mg/kg + 50 mg/kg, daily | Most Significant |
Table 2: In Vivo Activity of this compound and GNF-5 Combination. Data from a bioluminescent murine model.[3]
Comparison with Other Bcr-Abl Inhibitor Combinations
The strategy of combining ATP-competitive and allosteric inhibitors is a promising approach for overcoming resistance in Bcr-Abl positive leukemias. Other preclinical and clinical studies have explored various combination therapies for Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).
| Combination | Mechanism of Action | Rationale |
| This compound + GNF-5 | Type II ATP-competitive inhibitor + Allosteric inhibitor | Dual targeting of Bcr-Abl to overcome resistance, including T315I mutation. |
| Nilotinib + GNF-5 | Type II ATP-competitive inhibitor + Allosteric inhibitor | Similar to this compound + GNF-5, targeting both active and inactive conformations. |
| Dasatinib + Chemotherapy (e.g., Cytarabine/Daunorubicin) | Type I ATP-competitive inhibitor + DNA damaging agents | Combining targeted therapy with conventional chemotherapy to target different cellular processes. |
| Ponatinib + Other TKIs | Pan-Bcr-Abl inhibitor + Other TKIs | Targeting a broader range of mutations and potentially delaying the emergence of new resistance mechanisms. |
Table 3: Comparison of Different Bcr-Abl Inhibitor Combination Strategies.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and GNF-5, alone and in combination, on the proliferation of Bcr-Abl expressing cells.
Methodology:
-
Cell Culture: Ba/F3 cells expressing either wild-type p210 Bcr-Abl or the T315I mutant are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3.
-
Drug Preparation: Stock solutions of this compound and GNF-5 are prepared in DMSO and serially diluted to the desired concentrations in culture medium.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of each drug individually or in combination.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. Absorbance or luminescence is measured using a plate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve. Synergy is evaluated using methods such as the Chou-Talalay method to calculate a combination index (CI).
In Vivo Murine Leukemia Model
Objective: To evaluate the in vivo efficacy of this compound and GNF-5, alone and in combination, in a murine model of Bcr-Abl positive leukemia.
Methodology:
-
Cell Line: 32D cells engineered to express luciferase and the p210 Bcr-Abl fusion protein (32D.p210-luc+) are used.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are intravenously injected with 1 x 10^6 32D.p210-luc+ cells.
-
Treatment: Two days post-injection, mice are randomized into four groups: vehicle control, this compound (100 mg/kg), GNF-5 (50 mg/kg), and the combination of both drugs at the same doses. Drugs are administered daily via oral gavage.
-
Treatment Schedule: Mice are treated for four consecutive days, followed by a day of no treatment for imaging, and then two additional days of treatment.[3]
-
Monitoring: Tumor burden is monitored non-invasively by measuring bioluminescence using an in vivo imaging system at baseline and on specified days post-treatment.
-
Endpoint: The primary endpoint is the reduction in tumor burden as measured by bioluminescence. Overall survival can be a secondary endpoint.
-
Data Analysis: Bioluminescence values are quantified and compared between treatment groups. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences.
Visualizing the Mechanism of Action
To illustrate the synergistic interaction between this compound and GNF-5, the following diagrams depict the targeted signaling pathway and the experimental workflow.
Caption: Dual inhibition of Bcr-Abl by this compound and GNF-5.
Caption: Workflow for evaluating synergistic effects.
Conclusion
The combination of the type II ATP-competitive inhibitor this compound with the allosteric inhibitor GNF-5 represents a rational and highly promising strategy for the treatment of Bcr-Abl positive leukemias, particularly those harboring the T315I resistance mutation. The preclinical data strongly support the synergistic or additive effects of this combination. Further investigation into this and similar dual-targeting approaches is warranted to translate these promising preclinical findings into effective clinical therapies for patients with resistant or relapsed disease.
References
- 1. Beneficial effects of combining a type II ATP competitive inhibitor with an allosteric competitive inhibitor of BCR-ABL for the treatment of imatinib-sensitive and imatinib-resistant CML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial effects of combining a Type II ATP competitive inhibitor with an allosteric competitive inhibitor of Bcr-Abl for the treatment of imatinib-sensitive and imatinib resistant CML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting Bcr–Abl by combining allosteric with ATP-binding-site inhibitors [ideas.repec.org]
Safety Operating Guide
Crucial Safety Notice: Proper Disposal of Chemical Substances
Immediate action is required to ensure the safe handling and disposal of chemical reagents. The identifier "HG-7-85-01" does not correspond to a recognized chemical substance in publicly available safety data sheets (SDS). It is imperative for the safety of all laboratory personnel and the environment that the specific manufacturer's safety data sheet is consulted before any handling or disposal of this substance.
Essential Steps for Ensuring Safe Disposal:
Researchers, scientists, and drug development professionals must prioritize safety by following these procedural steps to obtain the necessary disposal information:
-
Identify the Manufacturer: Locate the original packaging or purchasing records to identify the manufacturer or supplier of the substance.
-
Request the Safety Data Sheet (SDS): Contact the manufacturer or supplier directly to request the SDS for the specific product, referencing the product number and lot number if available. Most manufacturers provide SDS documents on their websites.
-
Consult Your Institutional Safety Office: Your institution's Environmental Health and Safety (EHS) or Chemical Safety Office is a critical resource. Provide them with all available information about the substance, and they will guide you on the proper disposal procedures in accordance with local, state, and federal regulations.
-
Review the SDS for Disposal Guidelines: Once the SDS is obtained, pay close attention to "Section 13: Disposal Considerations." This section will provide specific instructions for the safe disposal of the chemical and its container.
Key Information to Locate in the Safety Data Sheet (SDS)
The following table outlines the critical information typically found in an SDS that will guide the proper disposal of a chemical substance.
| Information Category | Description | SDS Section Reference |
| Product Identification | Confirms the exact name and product code of the substance. | Section 1 |
| Hazards Identification | Details the potential health and environmental hazards, which inform the necessary precautions for handling and disposal. | Section 2 |
| Personal Protective Equipment (PPE) | Specifies the required PPE (e.g., gloves, goggles, lab coat) to be worn when handling and disposing of the substance. | Section 8 |
| Physical and Chemical Properties | Provides information on properties such as solubility and reactivity, which are crucial for determining compatible waste streams. | Section 9 |
| Stability and Reactivity | Describes any conditions to avoid (e.g., mixing with incompatible materials) that could lead to hazardous reactions during disposal. | Section 10 |
| Disposal Considerations | Provides explicit instructions on the proper methods for disposal of the waste product and any contaminated packaging. | Section 13 |
Workflow for Safe Chemical Disposal
The following diagram illustrates the mandatory workflow to be followed to ensure the safe and compliant disposal of any chemical substance within a laboratory setting.
Caption: Workflow for Safe Chemical Disposal.
It is the responsibility of every researcher to ensure they have accurate and complete safety information before handling any chemical. Proceeding without a proper SDS is a significant safety risk.
Essential Safety and Handling Guidance for the Potent BCR-ABL Inhibitor HG-7-85-01
Disclaimer: No specific Safety Data Sheet (SDS) for HG-7-85-01 is publicly available. The following guidance is based on best practices for handling potent pharmaceutical compounds, particularly BCR-ABL tyrosine kinase inhibitors, and is intended for use by trained laboratory professionals.[1][2][3][4] It is imperative to conduct a thorough risk assessment for any specific experimental protocol involving this compound.
This compound is a potent, cell-permeable inhibitor of BCR-ABL, including the T315I "gatekeeper" mutation, making it a valuable tool in drug development research.[5] As with any potent research compound, stringent safety protocols are necessary to minimize exposure and ensure a safe laboratory environment.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Primary Engineering Control | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | - Disposable, solid-front lab coat- Double-gloving (nitrile or other appropriate material)- Safety glasses with side shields or safety goggles- N95 or higher-rated respirator |
| Solution Preparation | Chemical Fume Hood | - Disposable, solid-front lab coat- Double-gloving (nitrile or other appropriate material)- Safety glasses with side shields or safety goggles- Face shield if there is a splash hazard |
| Cell Culture and In Vitro Assays | Biosafety Cabinet (Class II) | - Disposable, solid-front lab coat- Nitrile gloves- Safety glasses |
| In Vivo Studies (Dosing) | Ventilated Cage Changing Station or Chemical Fume Hood | - Disposable, solid-front lab coat- Double-gloving (nitrile or other appropriate material)- Safety glasses with side shields or safety goggles- N95 or higher-rated respirator |
| Waste Disposal | Chemical Fume Hood | - Disposable, solid-front lab coat- Heavy-duty nitrile or butyl rubber gloves- Safety goggles- Face shield |
Operational Plan: Safe Handling from Receipt to Disposal
A clear and systematic workflow is essential for safely managing potent compounds like this compound.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. agnopharma.com [agnopharma.com]
- 4. Handling highly potent materials safely [manufacturingchemist.com]
- 5. medkoo.com [medkoo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
